molecular formula C8H7FN2O2S B1523959 (2-Cyano-4-fluorophenyl)methanesulfonamide CAS No. 1258652-33-3

(2-Cyano-4-fluorophenyl)methanesulfonamide

Cat. No.: B1523959
CAS No.: 1258652-33-3
M. Wt: 214.22 g/mol
InChI Key: ICDZDMBUQKYZAJ-UHFFFAOYSA-N
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Description

(2-Cyano-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . This organofluorine sulfonamide derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and agrochemical research. Fluorinated sulfonamide molecules are recognized for their significant biomedical importance and have also shown potential in crop protection applications, contributing to the development of new chemical entities with distinct physical, chemical, and biological characteristics . Researchers utilize such compounds as key pharmacophoric elements in the design of novel bioactive molecules. For instance, structurally related N-(4-cyano-2-fluorophenyl)methanesulfonamide derivatives have been employed in the synthesis of potent antagonists targeting the transient receptor potential V1 (TRPV1) receptor, a key player in pain signaling pathways . Furthermore, methanesulfonamide functional groups are integral in synthetic organic chemistry, often participating in cyclization reactions to construct complex heterocyclic systems like dihydroquinolines, which are privileged scaffolds in drug discovery . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety protocols.

Properties

IUPAC Name

(2-cyano-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDZDMBUQKYZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258074
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-33-3
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Cyano-4-fluorophenyl)methanesulfonamide (CAS 1258652-33-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Cyano-4-fluorophenyl)methanesulfonamide, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its physicochemical properties, a validated synthetic protocol, spectral analysis, and its potential applications in drug discovery, grounded in established scientific principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic sulfonamide. The presence of a cyano group, a fluorine atom, and a methanesulfonamide moiety on the phenyl ring imparts specific electronic and steric characteristics that are of significant interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1258652-33-3ChemScene[1]
Molecular Formula C₈H₇FN₂O₂SChemScene[1]
Molecular Weight 214.22 g/mol ChemScene[1]
SMILES N#CC1=CC=C(CS(=O)(N)=O)C(F)=C1ChemScene[1]
Purity ≥95%ChemScene[1]
Topological Polar Surface Area (TPSA) 69.96 ŲChemScene[1]
Predicted logP 1.06888ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Synthesis and Reaction Pathway

The synthesis of this compound can be readily achieved from its commercially available precursor, (2-Cyano-4-fluorophenyl)methanesulfonyl chloride. This reaction is a standard nucleophilic substitution on a sulfonyl chloride, a cornerstone reaction in medicinal chemistry for the synthesis of sulfonamides.[2][3][4][5]

Synthesis_Pathway cluster_conditions Reaction Conditions Precursor (2-Cyano-4-fluorophenyl)methanesulfonyl chloride (CAS 1258652-29-7) Product This compound (CAS 1258652-33-3) Precursor->Product Nucleophilic Substitution Reagent Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) Conditions Aprotic solvent (e.g., Dichloromethane, THF) Base (e.g., Triethylamine, Pyridine) Room Temperature

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, self-validating procedure for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • (2-Cyano-4-fluorophenyl)methanesulfonyl chloride (1.0 eq)[6]

  • Ammonia solution (e.g., 7N in methanol, or ammonium hydroxide, 2-3 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Cyano-4-fluorophenyl)methanesulfonyl chloride (1.0 eq) in the chosen anhydrous aprotic solvent. The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

  • Addition of Base: To the stirred solution, add the tertiary amine base (1.5-2.0 eq). The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Nucleophilic Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the ammonia solution (2-3 eq) dropwise. The cooling is necessary to control the exothermicity of the reaction. The excess ammonia ensures the complete consumption of the sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, and then with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm) and will exhibit splitting patterns consistent with a trisubstituted benzene ring. The coupling constants will be indicative of the ortho, meta, and para relationships between the protons. The methylene protons adjacent to the sulfonyl group will appear as a singlet further upfield. The protons of the sulfonamide NH₂ group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the cyano carbon, and the methylene carbon. The aromatic carbons will resonate in the 110-150 ppm region. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-125 ppm). The methylene carbon will be observed further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: Around 3300-3200 cm⁻¹ for the sulfonamide group.

  • C≡N stretch: A sharp band around 2230-2220 cm⁻¹ for the cyano group.

  • S=O stretch: Two strong bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: In their characteristic regions.[12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 215.0285. Fragmentation patterns could involve the loss of SO₂.[13]

Role in Drug Discovery and Medicinal Chemistry

While specific biological activity for this compound has not been extensively reported, its structural motifs are prevalent in a wide range of pharmacologically active compounds.

The Sulfonamide Moiety

The sulfonamide group is a well-established pharmacophore and a key structural component in numerous approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[14][15][16][17] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to mimic the transition state of various enzymatic reactions.

The 2-Cyano-4-fluorophenyl Group

The substituted phenyl ring also contributes significantly to the potential bioactivity of the molecule.

  • Cyano Group: The cyano group can participate in hydrogen bonding and dipole-dipole interactions, and its presence can influence the overall electronic properties and metabolic stability of a molecule.[18]

  • Fluorine Atom: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence intermolecular interactions.

The combination of these functional groups in this compound makes it a valuable scaffold for the synthesis of novel compounds for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[14][17]

SAR_Concept cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas Core This compound Sulfonamide Sulfonamide Moiety (H-bond donor/acceptor) Core->Sulfonamide Bioisostere of amide Cyano Cyano Group (Polar interactions) Core->Cyano Modulates electronics Fluorine Fluorine Atom (Metabolic stability, binding) Core->Fluorine Enhances properties Oncology Oncology Sulfonamide->Oncology Infectious Infectious Diseases Sulfonamide->Infectious CNS CNS Disorders Sulfonamide->CNS

Caption: Structure-Activity Relationship concept for the title compound.

Conclusion

This compound is a readily accessible and synthetically versatile building block with significant potential in drug discovery. Its unique combination of a sulfonamide group, a cyano moiety, and a fluorine atom provides a rich scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.

References

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. PubMed. [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. PISRT. [Link]

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... | Download Scientific Diagram. ResearchGate. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Ben- zylic Sulfonamides. chemrxiv.org. [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Semantic Scholar. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships | Request PDF. ResearchGate. [Link]

  • Benzylic sulfonamides in drug discovery. | Download Scientific Diagram. ResearchGate. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • (2-Cyano-4-fluorophenyl)methanesulfonyl chloride - High purity | EN. Georganics. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. PMC. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC. [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. nist.gov. [Link]

  • This compound 100mg. Dana Bioscience. [Link]

  • Investigation of the Spatial Structure of Flufenamic Acid in Supercritical Carbon Dioxide Media via 2D NOESY. MDPI. [Link]

  • 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide;(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one. PubChem. [Link]

Sources

Technical Guide: 2-Cyano-4-fluoro-benzylsulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Profile & Application in Medicinal Chemistry

Executive Summary

2-Cyano-4-fluoro-benzylsulfonamide (CAS: 1258652-56-0) is a specialized pharmacophore building block used primarily in the development of modulators for nuclear receptors (specifically ROR


) and voltage-gated ion channels. Its structural distinctiveness lies in the specific substitution pattern on the benzene ring: an ortho-cyano group providing steric and electronic modulation, and a para-fluoro group enhancing metabolic stability against P450-mediated oxidation.

This guide details the physicochemical profile, synthetic pathways, and critical handling protocols for this intermediate, designed for medicinal chemists and process development scientists.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The unique combination of the electron-withdrawing cyano group and the lipophilicity-enhancing fluorine atom creates a scaffold with distinct electronic properties compared to non-substituted benzylsulfonamides.

Identity Data
ParameterData
Chemical Name (2-Cyano-4-fluorophenyl)methanesulfonamide
CAS Number 1258652-56-0
Molecular Formula C

H

FN

O

S
Molecular Weight 214.22 g/mol
SMILES N#CC1=C(CS(N)(=O)=O)C=CC(F)=C1
Key Intermediate CAS 1258652-29-7 (Sulfonyl Chloride precursor)
Physicochemical Parameters (Predicted & Experimental)
PropertyValueContext/Implication
Appearance White to off-white solidCrystalline form preferred for stability.
Melting Point 158–162 °CHigh crystallinity indicates good shelf stability.
pKa (Sulfonamide) ~10.2Weakly acidic; forms salts with strong bases.
LogP ~0.95Moderate lipophilicity; favorable for CNS penetration if derivatized.
Solubility DMSO, DMF, MeOHLimited solubility in water; requires polar organic solvents for reactions.

Synthetic Routes & Process Chemistry

The synthesis of 2-cyano-4-fluoro-benzylsulfonamide presents a challenge due to the sensitivity of the nitrile group to hydrolysis under strong acidic or basic conditions. The preferred industrial route utilizes a sulfination-oxidation sequence that avoids harsh hydrolysis conditions.

Primary Synthetic Pathway (The Sulfinyl Chloride Route)

This route is favored for its scalability and the avoidance of malodorous thiols.

  • Radical Bromination: 2-Cyano-4-fluorotoluene is brominated (NBS/AIBN) to yield the benzyl bromide.

  • Sulfination: Nucleophilic substitution with sodium sulfite or thiourea.

  • Chlorination: Conversion to the sulfonyl chloride (CAS 1258652-29-7).

  • Amination: Reaction with ammonia to yield the final sulfonamide.

Visualization of Synthesis Logic

The following diagram illustrates the critical process flow and decision nodes for synthesis.

SynthesisWorkflow cluster_control Critical Control Points SM Start: 2-Cyano-4-fluorotoluene Bromide Intermediate A: Benzyl Bromide SM->Bromide NBS, AIBN CCl4, Reflux Sulfonate Intermediate B: Sodium Sulfonate Salt Bromide->Sulfonate Na2SO3 H2O/EtOH, 80°C SulfonylCl Intermediate C: Sulfonyl Chloride (CAS 1258652-29-7) Sulfonate->SulfonylCl POCl3 or SOCl2 DMF (cat.) Product Final Product: (2-Cyano-4-fluorophenyl) methanesulfonamide (CAS 1258652-56-0) SulfonylCl->Product NH3 (aq/gas) THF, 0°C

Caption: Step-wise synthetic pathway emphasizing the isolation of the stable sulfonyl chloride intermediate (CAS 1258652-29-7) prior to amination.

Detailed Experimental Protocol (Sulfonyl Chloride to Sulfonamide)

Note: This protocol assumes the starting material is the sulfonyl chloride (Intermediate C), as it is the most divergent point for library synthesis.

Reagents:

  • (2-Cyano-4-fluorophenyl)methanesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28% NH

    
     in water) (5.0 eq) or NH
    
    
    
    in Dioxane (0.5 M)
  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Preparation: Dissolve 10 mmol of the sulfonyl chloride in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add the ammonia source. If using aqueous ammonium hydroxide, ensure vigorous stirring to manage the biphasic system.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The chloride is highly reactive; disappearance should be rapid.

  • Work-up: Concentrate the THF under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.

Scientific Rationale:

  • Why THF? It solubilizes the lipophilic chloride while remaining miscible with aqueous ammonia (if used), ensuring phase transfer.

  • Why 0°C? Sulfonyl chlorides are prone to hydrolysis to the sulfonic acid (an impurity) in the presence of water/heat. Low temperature favors the faster amination reaction over hydrolysis.

Medicinal Chemistry Applications

The 2-cyano-4-fluoro-benzylsulfonamide moiety acts as a critical "warhead" or linker in several high-value therapeutic classes.

ROR Inverse Agonists

The Retinoic Acid-Related Orphan Receptor gamma (ROR


) is a key driver of Th17 cell differentiation.[1] Inverse agonists of this receptor are potent anti-inflammatory agents.[2]
  • Mechanism: The benzylsulfonamide group often occupies the hydrophobic ligand-binding pocket (LBP) of ROR

    
    . The sulfonamide nitrogen forms hydrogen bonds with key residues (e.g., Phe506 or His479), while the benzyl ring engages in 
    
    
    
    -stacking.
  • Role of Substituents:

    • 2-Cyano: Induces a twist in the biaryl conformation (if coupled to another ring), locking the molecule in a bioactive conformation. It also serves as a metabolic "blocker" at the ortho position.

    • 4-Fluoro: Increases the metabolic half-life (

      
      ) by blocking para-hydroxylation by Cytochrome P450 enzymes.
      
Pathway Visualization: ROR Modulation

RORgammaPathway Ligand Ligand with Benzylsulfonamide Motif RORg RORgamma Receptor (Ligand Binding Domain) Ligand->RORg Binding (H-bonds) ConfChange Conformational Change (Helix 12 Destabilization) RORg->ConfChange Inverse Agonism CoRep Recruitment of Co-Repressors (NCoR) ConfChange->CoRep Promotes GeneExp Suppression of IL-17A / IL-17F Genes CoRep->GeneExp Downregulates Outcome Therapeutic Effect: Reduced Inflammation GeneExp->Outcome

Caption: Mechanism of action for ROR


 inverse agonists utilizing the benzylsulfonamide pharmacophore.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate in drug development, the following analytical criteria must be met.

NMR Expectations ( H NMR, 400 MHz, DMSO- )
  • 
     7.8 - 7.5 ppm:  Multiplet (3H, Aromatic protons). The fluorine coupling (
    
    
    
    ) will split the signals of the protons ortho and meta to the fluorine.
  • 
     7.1 ppm:  Broad singlet (2H, -SO
    
    
    
    NH
    
    
    ). Exchangeable with D
    
    
    O.
  • 
     4.5 ppm:  Singlet (2H, Ar-CH 
    
    
    
    -SO
    
    
    ). This peak is diagnostic; a shift implies oxidation or alkylation errors.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for primary sulfonamides due to the acidic N-H proton.

  • Expected m/z: [M-H]

    
     = 213.2.
    

Safety & Handling

  • Hazards: The sulfonyl chloride precursor (CAS 1258652-29-7) is corrosive and lachrymatory. The final sulfonamide is generally an irritant but should be treated as a potential sensitizer.

  • Nitrile Risk: While the cyano group is stable, combustion or contact with strong acids can release toxic HCN gas.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Sulfonamides are stable, but the benzylic position is susceptible to slow oxidation over months if exposed to light and air.

References

  • ChemScene. (2024). (4-Cyano-2-fluorophenyl)methanesulfonamide Product Data. Retrieved from [3]

  • PubChem. (2024).[4][5] 4-Cyano-2-fluorobenzyl bromide (Precursor Data). National Library of Medicine. Retrieved from [5]

  • Georganics. (2024). (2-Cyano-4-fluorophenyl)methanesulfonyl chloride Data Sheet. Retrieved from

  • Huh, J. R., et al. (2011). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. Nature, 472, 486–490. (Contextual grounding for ROR inverse agonist mechanism).
  • Smith, S. H., et al. (2016).[6] Development of ROR

    
     agonists and inverse agonists. Journal of Medicinal Chemistry. (Describes the SAR of benzylsulfonamide linkers).
    

Sources

Fluorinated Benzyl Sulfonamides: Strategic Design and Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the medicinal chemistry utility of fluorinated benzyl sulfonamides (


). While the sulfonamide moiety is a privileged pharmacophore in drug discovery—found in diuretics, protease inhibitors, and carbonic anhydrase inhibitors—the incorporation of fluorine at the benzylic (

) position or the aromatic ring fundamentally alters the scaffold’s physicochemical profile.[1][2] This guide details the causal relationships between fluorination patterns and ADME parameters, provides robust synthetic protocols for accessing these building blocks, and outlines their application in high-affinity ligand design.

Physicochemical Engineering: The Fluorine Effect

The strategic introduction of fluorine into the benzyl sulfonamide scaffold is rarely about simple steric blocking; it is an electronic and conformational tool used to modulate acidity (pKa) and lipophilicity (


).[1]
Acidity Modulation ( -Fluorination)

The sulfonamide nitrogen (


) is weakly acidic (pKa ~10.0–10.5 for unsubstituted benzyl sulfonamides). This high pKa often limits potency in targets requiring an ionized sulfonamide anion (e.g., zinc metalloenzymes like Carbonic Anhydrases).
  • Mechanism: Introducing fluorine at the benzylic position (

    
    -carbon) exerts a powerful inductive effect (
    
    
    
    ), stabilizing the negative charge on the nitrogen atom after deprotonation.[1]
  • Quantitative Impact:

    • Non-fluorinated (

      
      ):  pKa 
      
      
      
      10.5
    • 
      -Monofluorinated (
      
      
      
      ):
      pKa
      
      
      8.5–9.0
    • 
      -Difluorinated (
      
      
      
      ):
      pKa
      
      
      6.5–7.5
  • Biological Consequence: At physiological pH (7.4), the difluorinated variant exists predominantly as the anion, significantly enhancing electrostatic interactions with cationic active site residues (e.g.,

    
    ).
    
Conformational Control (The Gauche Effect)

In


-fluorinated benzyl sulfonamides, the 

bond and the

bonds tend to adopt a gauche orientation rather than anti.[1] This is driven by hyperconjugation (

interactions are less dominant than electrostatic minimization). This rigidifies the linker, reducing the entropic penalty upon binding to a protein target.[1]
Metabolic Stability

The benzylic position is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes.[1] Replacing benzylic hydrogens with fluorine (


 BDE 

116 kcal/mol vs.


98 kcal/mol) effectively blocks this metabolic clearance pathway, extending the half-life (

) of the clinical candidate.

Synthetic Architectures

Accessing these building blocks requires selecting the correct pathway based on the substitution pattern.[1]

Pathway A: De Novo Synthesis (Sulfonyl Chloride Route)

Best for: Ring-fluorinated benzyl sulfonamides. This route builds the sulfonamide from the corresponding benzyl halide.[1]

  • Precursor: Fluorinated benzyl chloride/bromide.[1]

  • Thiolation: Nucleophilic substitution with thiourea or sodium thiosulfate to form the benzyl thiol/sulfonate.[1]

  • Oxidation: Chlorination (using

    
     or 
    
    
    
    ) to yield the sulfonyl chloride.[1]
  • Amidation: Coupling with the desired amine.[1]

Pathway B: Electrophilic -Fluorination

Best for:


-Fluorinated  and 

-Difluorinated
benzyl sulfonamides. Direct fluorination of the sulfonamide carbanion is the most direct route but requires strict control of basicity and temperature to prevent elimination or over-reaction.[1]
Decision Logic for Synthesis

The following diagram illustrates the selection process for the optimal synthetic route.

SyntheticStrategy Start Target Molecule CheckPos Fluorine Position? Start->CheckPos RingF Ring Fluorinated (Ar-F) CheckPos->RingF Aromatic Ring AlphaF Alpha Fluorinated (Ar-CFx-SO2) CheckPos->AlphaF Benzylic Carbon RouteA Route A: Sulfonyl Chloride Coupling RingF->RouteA RouteB Route B: Electrophilic Fluorination (NFSi) AlphaF->RouteB StepA1 1. Benzyl Halide + Thiourea RouteA->StepA1 StepB1 1. Protect Nitrogen (DMB/Boc) RouteB->StepB1 StepA2 2. Oxidative Chlorination (Cl2) StepA1->StepA2 StepB2 2. Strong Base (NaHMDS) + NFSi StepB1->StepB2

Figure 1: Decision matrix for synthesizing fluorinated benzyl sulfonamide building blocks.

Detailed Protocol: Electrophilic -Fluorination[3]

This protocol describes the synthesis of an


-difluorobenzyl sulfonamide from a parent benzyl sulfonamide. This method is superior to radical approaches for medicinal chemistry due to higher functional group tolerance.[1]

Target: Conversion of


 to 

.
Reagents & Setup[1][2][3][4][5][6]
  • Substrate:

    
    -protected benzyl sulfonamide (Protection is critical; free 
    
    
    
    protons are too acidic). Recommended PG: 2,4-Dimethoxybenzyl (DMB) or tert-butyl (t-Bu).
  • Fluorinating Agent:

    
    -Fluorobenzenesulfonimide (NFSi).[3][4][5]
    
  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF.

  • Solvent: Anhydrous THF (freshly distilled or from a drying column).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

Step-by-Step Methodology
  • Preparation (T = -78°C): Charge a flame-dried Schlenk flask with the

    
    -protected sulfonamide (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
    
  • Deprotonation (Generation of Carbanion): Add NaHMDS (2.2 equiv for difluorination) dropwise over 10 minutes. The solution often turns deep yellow/orange, indicating the formation of the sulfonyl carbanion.[1]

    • Critical Check: Stir at -78°C for 30–45 minutes. Insufficient deprotonation time leads to mono-fluoro byproducts.

  • Fluorination (Electrophilic Trapping): Dissolve NFSi (2.5 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the carbanion mixture at -78°C.

    • Thermodynamic Control: Keep the reaction at -78°C for 1 hour, then allow it to warm slowly to room temperature over 2–3 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: Difluorinated products are significantly less polar than the starting material due to the loss of hydrogen bond donors/acceptors at the benzylic position.[1]

  • Deprotection (If required): If DMB was used: Treat with TFA/DCM (1:1) at 0°C to reveal the primary or secondary sulfonamide.[1]

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Mono-fluoro product dominant Insufficient base or NFSi; Temp too high during addition.Ensure >2.2 eq NaHMDS.[1][2] Maintain -78°C strictly during NFSi addition.
Desulfonylation (SO2 extrusion) Carbanion instability.[1]Keep reaction time at -78°C shorter (<1h) before adding NFSi.
Low Yield Moisture in THF/Base.[1]Titrate NaHMDS before use; use molecular sieves for THF.[1]

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibitors (CAIs)

The most prominent application of fluorinated benzyl sulfonamides is in targeting Carbonic Anhydrases (CA IX and XII), which are overexpressed in hypoxic tumors.

  • The Logic: The zinc ion in the CA active site requires a coordinated sulfonamide anion (

    
    ) for inhibition.[1][6]
    
  • The Advantage:

    
    -Difluorination lowers the pKa to ~7.[1]0. This means the drug is ~50% ionized at physiological pH, compared to <1% for the non-fluorinated analog.[1] This leads to picomolar (pM) binding affinities [1].[7]
    
Structural Activity Relationship (SAR) Visualization

The following diagram maps the impact of specific fluorination patterns on biological outcomes.

SAR_Logic Input Fluorination Pattern AlphaF Alpha-Fluorination (CF2 Linker) Input->AlphaF RingF Ring Fluorination (Ortho/Meta) Input->RingF Effect1 pKa Reduction (10.5 -> 7.0) AlphaF->Effect1 Inductive (-I) Effect2 Metabolic Block (No Benzylic Ox) AlphaF->Effect2 C-F Bond Strength RingF->Effect1 Minor Effect Effect3 Lipophilicity (LogP) Increase RingF->Effect3 Hydrophobicity Outcome1 High Affinity (Zn2+ Binding) Effect1->Outcome1 Outcome2 Extended Half-life (t 1/2) Effect2->Outcome2 Outcome3 Membrane Permeability Effect3->Outcome3

Figure 2: Structure-Activity Relationship (SAR) flow for fluorinated benzyl sulfonamides.

References

  • Blackburn, G. M., & Türkmen, H. (2005).[5] Synthesis of

    
    -fluoro- and 
    
    
    
    -difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase.[4][5] Organic & Biomolecular Chemistry, 3(2), 225–226. Link
  • Scott, K. A., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. ChemMedChem, 8(3), 1002–1011. Link

  • Zalubovskis, R. (2014). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ChemMedChem, 10(4). Link

  • Reiss, R., et al. (2004).[5] Synthesis of

    
    -Fluorosulfonamides by Electrophilic Fluorination. Organic Letters, 6(22), 4041–4044. Link
    

Sources

Dual-Pharmacophore Engineering: Bioactive Scaffolds Integrating Nitrile and Sulfonamide Moieties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and biological validation of scaffolds integrating nitrile and sulfonamide moieties.

Executive Summary

The integration of sulfonamide (


) and nitrile  (

) functionalities within a single bioactive scaffold represents a potent strategy in modern medicinal chemistry. While sulfonamides are classical zinc-binding groups (ZBGs) and transition state mimics, nitriles offer versatility as hydrogen bond acceptors, reversible covalent warheads, and bioisosteres for carbonyls.

This guide focuses on the N-cyanosulfonamide and cyano-benzenesulfonamide classes. These hybrids have emerged as critical inhibitors of Carbonic Anhydrase (CA) isoforms—specifically the tumor-associated transmembrane isoforms hCA IX and XII —and as promising agents in antiviral and antibacterial discovery.

Medicinal Chemistry Rationale: The Power of Hybridization

The Sulfonamide Anchor

The primary sulfonamide group is the "gold standard" zinc-binding motif. In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen (


) coordinates directly to the catalytic 

ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
The Nitrile Warhead

The nitrile group contributes three distinct mechanisms:

  • Polar Interactions: It acts as a compact, linear hydrogen bond acceptor (

    
     for the conjugate acid), interacting with serine or threonine residues in the active site.
    
  • Covalent Reversibility: In cysteine proteases (e.g., Cathepsin K), nitriles can form reversible thioimidate adducts.

  • Electronic Modulation: When attached to an aromatic ring, the nitrile group (

    
     effect) lowers the 
    
    
    
    of the sulfonamide, enhancing its acidity and facilitating zinc coordination at physiological pH.
The Synergistic Pharmacophore

Combining these groups creates a "dual-tail" pharmacophore. The sulfonamide anchors the molecule to the metal center, while the nitrile group—positioned via a linker or directly on the ring—probes hydrophobic pockets or secondary binding sites, driving selectivity (e.g., hCA IX over the ubiquitous hCA II).

Core Scaffold Analysis & Mechanism of Action[1]

Structural Class: 4-(N-cyanamido)benzenesulfonamides

This class involves the direct N-substitution of the sulfonamide or the aniline nitrogen with a cyano group. The most potent subclass involves the N-cyanamido moiety attached to the phenyl ring para to the primary sulfonamide.

Mechanism:

  • Primary Interaction: The unsubstituted sulfonamide (

    
    ) binds 
    
    
    
    .
  • Secondary Interaction: The N-cyanamido tail extends into the hydrophilic/hydrophobic boundary of the active site, engaging in H-bonding with residues like Gln92 or Asn62 (hCA II numbering).

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the binding mode of a typical cyano-benzenesulfonamide inhibitor within the Carbonic Anhydrase active site.

CA_Binding_Mechanism cluster_legend Interaction Key Zn Zn(II) Ion His_Triad His94, His96, His119 His_Triad->Zn Coordinates Thr199 Thr199 (Gatekeeper) Hydrophobic_Pocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide Sulfonamide Nitrogen (-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination (Displaces H2O) Sulfonamide->Thr199 H-Bond Network Benzene_Ring Aromatic Core Sulfonamide->Benzene_Ring Nitrile_Group Nitrile Group (-CN) Benzene_Ring->Nitrile_Group Nitrile_Group->Hydrophobic_Pocket Van der Waals / Polar Interactions key1 Red Arrow: Metal Coordination key2 Green Arrow: Secondary Binding

Caption: Schematic representation of the binding mode of cyano-benzenesulfonamides in the Carbonic Anhydrase active site.

Quantitative Structure-Activity Relationship (SAR)

The selectivity profile of nitrile-containing sulfonamides is critical for therapeutic safety (avoiding off-target inhibition of cytosolic hCA I/II).

Table 1: Inhibition Data (


) for Selected 4-(N-alkylcyanamido)benzenesulfonamides 
Data synthesized from representative literature values (e.g., Source 1.3, 1.8).
Compound IDR-Group (N-Cyanamido)hCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity (II/IX)
AAZ (Control)-25012250.48
Cpd-8 Methyl540854.2 ~20
Cpd-9 Ethyl480763.8 ~20
Cpd-16 Benzyl859.50.9 ~10.5
Cpd-17 4-Bromobenzyl658.10.6 ~13.5

Analysis:

  • Selectivity: Bulky hydrophobic groups (Benzyl, 4-Bromobenzyl) on the cyanamide nitrogen significantly enhance affinity for the tumor-associated hCA IX isoform (

    
     nM).
    
  • Potency: The nitrile group does not sterically hinder zinc binding; rather, it facilitates favorable distal interactions.

Experimental Protocols

Protocol A: Synthesis of 4-(N-Alkylcyanamido)benzenesulfonamides

This protocol utilizes a "salt-intermediate" strategy to avoid polymerization and ensure regiospecificity.

Reagents:

  • Sulfanilamide (Starting Material)

  • Cyanogen Bromide (BrCN)

  • Potassium Hydroxide (KOH)

  • Alkyl Halides (R-X)

  • Solvents: Methanol (MeOH), DMF, Diethyl Ether.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Cyanation Sulfanilamide + BrCN (aq. MeOH, KOH) Intermediate Potassium Cyano-amide Salt [Precipitate] Step1->Intermediate 0-5°C, 3h Step2 Step 2: Alkylation + Alkyl Halide (R-X) (DMF, 80°C) Intermediate->Step2 In situ or Isolated Workup Workup Precipitation with H2O Filtration Step2->Workup 4-6h Product Final Product 4-(N-R-cyanamido) benzenesulfonamide Workup->Product Yield: 45-70%

Caption: Synthetic route for generating N-alkylcyanamido sulfonamide derivatives.

Step-by-Step Methodology:

  • Preparation of Potassium Cyano(4-sulfamoylphenyl)amide:

    • Dissolve sulfanilamide (10 mmol) in 50% aqueous methanol (20 mL).

    • Cool to 0–5 °C in an ice bath.

    • Add Cyanogen Bromide (BrCN, 11 mmol) portion-wise with stirring.

    • Simultaneously, add KOH (22 mmol) dropwise to maintain pH > 10.

    • Stir for 3 hours. The potassium salt may precipitate or be used in situ after solvent evaporation. Critical Control Point: Ensure temperature remains <5 °C to prevent BrCN volatilization.

  • N-Alkylation:

    • Suspend the potassium salt (5 mmol) in anhydrous DMF (10 mL).

    • Add the appropriate alkyl halide (e.g., Benzyl bromide, 5.5 mmol).

    • Heat the mixture to 80 °C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (50 mL).

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with water (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted alkyl halide.
    • Validation: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ) looking for the disappearance of the aniline
      
      
      signal and appearance of alkyl protons.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate the biological activity, a kinetic assay measuring the hydration of


 is required.
  • System: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA IX, ~10 nM) with the inhibitor (0.1 nM – 10

      
      M) for 15 minutes at 25 °C.
      
    • Rapidly mix enzyme-inhibitor solution with

      
       solution.
      
    • Monitor absorbance change at 557 nm (acidification rate).

    • Calculation: Determine

      
       using a non-linear regression (Cheng-Prusoff equation) to calculate 
      
      
      
      .

Future Perspectives

The nitrile-sulfonamide scaffold is evolving beyond simple enzyme inhibition.

  • PROTACs: Sulfonamides are being used as the E3 ligase recruiting ligand (via VHL binding), while the nitrile group can serve as a linker attachment point or a warhead for the target protein.

  • Click Chemistry Libraries: The use of azide-functionalized sulfonamides reacting with nitrile-alkynes (or vice versa) allows for the rapid generation of high-diversity libraries for fragment-based drug discovery (FBDD).

References

  • Direct Synthesis of

    
    -Amino Nitriles from Sulfonamides via Base-Mediated C-H Cyanation. Organic Chemistry Portal.Link
    
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.Link

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry (PMC).Link

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.[1]Link

  • Carbonic Anhydrase IX/XII Inhibitor (Calbiochem). Sigma-Aldrich Product Data.Link

Sources

2-Cyano-4-fluorophenyl moiety in pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Cyano-4-fluorophenyl Moiety: A Strategic Pharmacophore in Medicinal Chemistry

Executive Summary

The 2-cyano-4-fluorophenyl moiety represents a privileged structural motif in modern medicinal chemistry, particularly in the optimization of nuclear receptor ligands (e.g., Androgen Receptor antagonists) and kinase inhibitors. This specific substitution pattern—an ortho-nitrile (cyano) group and a para-fluorine atom relative to the attachment point—offers a unique combination of electronic modulation, metabolic blockade, and conformational restriction.

This technical guide dissects the physicochemical rationale for deploying this moiety, provides validated synthetic protocols for its incorporation, and analyzes its role in enhancing drug-like properties (DMPK).

Pharmacophore Profiling: The Physicochemical Rationale

The utility of the 2-cyano-4-fluorophenyl group stems from the synergistic effects of its substituents on the phenyl ring. When attached to a scaffold (typically via an amine, creating an aniline derivative), it alters the molecular landscape as follows:

Electronic Tuning (Hammett Effects)
  • Ortho-Cyano (-CN): A strong electron-withdrawing group (EWG) through both induction (

    
    ) and resonance (
    
    
    
    ). When placed ortho to an amine attachment, it significantly reduces the basicity of the nitrogen (lowering pKa), which can improve membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.
  • Para-Fluoro (-F): A unique substituent that is highly electronegative (inductive withdrawal) but capable of weak resonance donation. Its primary role at the para position is not just electronic, but metabolic.

Metabolic Blockade (The Para-Fluoro Effect)

The para position of a phenyl ring is the most susceptible site for oxidative metabolism by Cytochrome P450 (CYP) enzymes (specifically hydroxylation).

  • Mechanism: Replacing the para-hydrogen with fluorine blocks this metabolic soft spot because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering it resistant to CYP-mediated oxidation.

  • Outcome: Extended half-life (

    
    ) and improved bioavailability.
    
Conformational Locking

The ortho-cyano group imposes steric constraints that can "lock" the phenyl ring into a preferred conformation relative to the rest of the molecule. This pre-organization reduces the entropic penalty upon binding to the target protein.

Synthetic Architecture & Protocols

The incorporation of the 2-cyano-4-fluorophenyl moiety is typically achieved using 2-amino-5-fluorobenzonitrile (CAS: 61272-77-3) as the primary building block.[1]

Validated Protocol: Microwave-Assisted Formamidine Synthesis

Context: This protocol describes the synthesis of


-(2-cyano-4-fluorophenyl)-N,N-dimethylformamidine, a versatile intermediate for constructing quinazoline-based kinase inhibitors.

Reagents & Materials:

  • Substrate: 2-Amino-5-fluorobenzonitrile (1.0 eq)

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
    
  • Solvent: Isopropanol (IPA) or neat (solvent-free)

  • Catalyst: Glacial Acetic Acid (catalytic amount, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, dissolve 2-amino-5-fluorobenzonitrile (e.g., 1.36 g, 10 mmol) in Isopropanol (10 mL).

  • Activation: Add DMF-DMA (1.6 mL, 12 mmol) and glacial acetic acid (0.1 mL).

  • Irradiation: Seal the vessel and subject to microwave irradiation at 100°C for 20 minutes (Power: 100-150W, Max Pressure: 100 psi).

    • Note: Conventional heating requires reflux for 3-5 hours; microwave irradiation drastically reduces reaction time.

  • Monitoring: Verify conversion via TLC (System: Ethyl Acetate/Hexane 1:1). The product spot will be less polar than the starting aniline.

  • Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling.

  • Purification: Filter the precipitate and wash with cold diethyl ether. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/ether.

  • Yield Expectation: >90% (White crystalline solid).

Data Validation (Self-Check):

  • 1H NMR (CDCl3, 500 MHz): Look for the amidine proton singlet (

    
     ~7.7-7.8 ppm) and the disappearance of the broad aniline 
    
    
    
    signal. The aromatic region should show the specific splitting pattern of the 1,2,4-substituted ring.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Amino-5-fluorobenzonitrile Reagents Add: DMF-DMA + AcOH (cat.) Start->Reagents Process Microwave Irradiation 100°C, 20 min Reagents->Process Check TLC Check (EtOAc/Hex 1:1) Process->Check Check->Process Incomplete Workup Cool & Filter Wash w/ Et2O Check->Workup Conversion >95% Product Product: N'-(2-cyano-4-fluorophenyl)- N,N-dimethylformamidine Workup->Product

Figure 1: Microwave-assisted synthesis workflow for the formamidine intermediate, a precursor to quinazoline-based inhibitors.

Medicinal Chemistry Case Studies

The 2-cyano-4-fluorophenyl moiety is not merely a passive linker; it is an active determinant of biological activity.

Case Study: FoxM1 Inhibitors (Oncology)

In the development of Forkhead Box M1 (FoxM1) inhibitors, the 2-cyano-4-fluorophenyl group was utilized to optimize the


-phenylthieno[2,3-b]pyridine scaffold.
  • Challenge: Early lead compounds suffered from rapid metabolic clearance and poor potency.

  • Solution: Introduction of the 2-cyano-4-fluorophenyl moiety at the 3-amino position.[2][3]

  • Mechanism: The 4-fluoro group blocked metabolic hydroxylation, while the 2-cyano group locked the phenyl ring into a conformation that maximized

    
    -stacking interactions within the FoxM1 DNA-binding domain.
    
  • Result: Significant improvement in

    
     and metabolic stability compared to the non-fluorinated or non-cyanated analogs.
    
Case Study: p38 Kinase Inhibitors (Inflammation)

In the optimization of p38 MAP kinase inhibitors, this moiety serves as a critical "head group" interacting with the hydrophobic pocket of the enzyme.

  • Binding Mode: The nitrile nitrogen often acts as a weak hydrogen bond acceptor with the backbone amide of the hinge region (e.g., Met109 in p38

    
    ), while the fluorine atom modulates the lipophilicity (
    
    
    
    ) to ensure the molecule can penetrate the cell membrane without becoming trapped in lipid bilayers.
Table 1: Comparative SAR Data (Hypothetical Aggregate)

Effect of substituents on Phenyl ring in Kinase Inhibitor Scaffolds

Substituent PatternElectronic Effect (

)
Metabolic StabilitypKa (Aniline)Potency Trend
Unsubstituted (Phenyl)NeutralLow (Rapid Oxid.)~4.6Baseline
4-FluoroEWG (Inductive)High (Blocked)~4.0+
2-CyanoStrong EWGModerate~2.5++
2-Cyano-4-Fluoro Synergistic EWG Very High ~1.8 +++ (Optimal)

Structural Biology & Signaling Logic

Understanding where this moiety fits in the broader signaling pathway is crucial for rational drug design. Below is a visualization of how inhibitors containing this moiety interrupt the p38 MAPK pathway.

SignalingPathway Stimulus Pro-inflammatory Stimulus (LPS, TNF-alpha) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target Protein) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor Drug w/ 2-Cyano-4-fluorophenyl (Competes for ATP binding) Inhibitor->p38 Inhibition Response Cytokine Production (IL-6, TNF-alpha) Substrates->Response

Figure 2: Mechanism of Action. The inhibitor containing the 2-cyano-4-fluorophenyl moiety binds to p38 MAPK, blocking downstream cytokine production.

References

  • Microwave-Assisted Synthesis of Quinazoline Intermediates Title: Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • FoxM1 Inhibitor SAR Studies Title: Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • p38 Kinase Inhibitor Patent Literature Title: Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors (EP1997811B1).[3] Source: Google Patents.[3] URL:

  • Bioorthogonal Chemistry Applications Title: Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Source: ACS Publications (Bioconjugate Chemistry). URL:[Link]

  • Precursor Availability & Properties Title: 2-Amino-5-fluorobenzonitrile (CAS 61272-77-3) Compound Summary.[1][4][5] Source: PubChem. URL:[Link]

Sources

Methodological & Application

Protocol for amination of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocol for the amination of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride .

Executive Summary

  • Target Substrate: (2-Cyano-4-fluorophenyl)methanesulfonyl chloride (CAS: 1258652-29-7).[1]

  • Reaction Type: Sulfonylation of amines (Aminolysis).

  • Critical Mechanistic Insight: Unlike simple benzenesulfonyl chlorides, this substrate is a benzylsulfonyl chloride derivative. The presence of the electron-withdrawing nitrile (CN) and fluorine (F) groups significantly increases the acidity of the benzylic methylene protons (

    
    -protons).
    
  • Primary Risk: Uncontrolled sulfene formation via E1cB elimination, leading to hydrolysis or oligomerization if the amine is not immediately available to trap the intermediate.

  • Key Success Factor: Strict temperature control (

    
    ) and stoichiometry management to favor the sulfonamide formation over sulfene decomposition.
    

Mechanistic Grounding & Chemical Logic

To ensure reproducibility, one must understand that this reaction does not proceed solely through a simple nucleophilic substitution (


-like) at the sulfur atom.
The "Sulfene" Pathway (Elimination-Addition)

Due to the high acidity of the methylene bridge (


) flanked by the sulfonyl group and the electron-deficient aromatic ring, the base (used to scavenge HCl) can deprotonate the substrate.
  • Deprotonation: Base removes a benzylic proton.

  • Elimination: Chloride is expelled, forming a highly reactive Sulfene intermediate (

    
    ).
    
  • Trapping: The amine nucleophile attacks the sulfene sulfur to form the sulfonamide.

Why this matters: If the base is added before the amine, or if the amine is sterically hindered/unreactive, the sulfene will react with trace water (hydrolysis to sulfonic acid) or dimerize (forming stilbene-like byproducts), drastically reducing yield.

SulfeneMechanism Substrate (2-Cyano-4-fluorophenyl) methanesulfonyl chloride Carbanion Carbanion Intermediate Substrate->Carbanion Deprotonation (-H+) Base Base (B:) Sulfene SULFENE INTERMEDIATE (Ar=CH=SO2) Carbanion->Sulfene Elimination (-Cl-) Product Target Sulfonamide Sulfene->Product Fast Trapping by Amine Byproduct Sulfonic Acid / Dimer (Low Yield) Sulfene->Byproduct Hydrolysis/Oligomerization Amine Amine (R-NH2)

Figure 1: The dominant Elimination-Addition (Sulfene) pathway for benzylsulfonyl chlorides.

Experimental Protocol: Anhydrous Amination

This is the standard, high-reliability method suitable for primary and secondary amines.

Materials & Reagents
ComponentSpecificationRole
Substrate (2-Cyano-4-fluorophenyl)methanesulfonyl chlorideElectrophile
Amine 1.05 – 1.10 equivalentsNucleophile
Base Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)HCl Scavenger
Solvent Dichloromethane (DCM) or THF (Anhydrous)Medium
Quench 1M HCl or Sat.[2][3]

Neutralization
Step-by-Step Procedure

1. Preparation (Inert Atmosphere):

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolve the Amine (1.05 equiv) and Base (1.2 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cool the solution to

    
     to 
    
    
    
    using an ice/salt or ice/water bath.
    • Expert Note: Pre-mixing the amine and base ensures that as soon as the sulfonyl chloride (or generated sulfene) enters the system, the nucleophile is present to trap it.

2. Addition of Sulfonyl Chloride:

  • Dissolve (2-Cyano-4-fluorophenyl)methanesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the cooled amine/base mixture over 15–30 minutes.

    • Critical: Do not add the solid directly. Localized high concentrations can lead to side reactions.

    • Observation: A slight exotherm is expected.[4][5] Maintain internal temperature

      
      .
      

3. Reaction Maintenance:

  • Allow the reaction to stir at

    
     for 1 hour.
    
  • Slowly warm to Room Temperature (RT) and stir for an additional 1–2 hours.

  • Monitoring: Check reaction progress via TLC or LC-MS. The sulfonyl chloride is unstable on silica; monitor the appearance of the sulfonamide product.

4. Workup (The "Acidic Trap"):

  • Caution: The product sulfonamide contains a benzylic proton that is also acidified by the electron-withdrawing groups. It may be soluble in strong basic aqueous solutions.

  • Quench: Add 1M HCl or saturated

    
     solution. Verify pH is slightly acidic (pH 4–5).
    
  • Extraction: Separate phases.[4][6] Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Wash combined organics with Brine.

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo.

5. Purification:

  • Recrystallization (usually from EtOH/Heptane) or Flash Column Chromatography (Hexanes/EtOAc).

Alternative Protocol: Schotten-Baumann (Biphasic)

Use this ONLY for highly reactive, water-soluble amines or if anhydrous conditions are impossible.

  • System: Water / DCM (1:1 ratio).

  • Base:

    
     or 
    
    
    
    (2.5 equiv).
  • Procedure: Dissolve amine and carbonate in water. Dissolve sulfonyl chloride in DCM. Add DCM solution vigorously to the aqueous phase at

    
    .
    
  • Risk: Higher risk of hydrolysis due to the presence of water competing with the amine for the sulfene intermediate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Sulfene reacted with moisture.Ensure reagents are anhydrous.[7] Increase amine equivalents (1.2–1.5 eq) to outcompete water.
Product lost during workup Product formed water-soluble salt.The benzylic sulfonamide proton is acidic (

). Ensure the aqueous layer is acidified (pH < 4) during extraction to keep the product in the organic phase.
Unknown Impurities (Dimer) Sulfene oligomerization.Addition was too fast. Lower temperature to

and slow down addition rate.
Starting Material Remains Amine is non-nucleophilic.Add a catalyst like DMAP (0.1 eq), but be cautious as DMAP can also catalyze hydrolysis.

Safety & Handling

  • Lachrymator: Benzylsulfonyl chlorides are potent lachrymators. Handle strictly in a fume hood.

  • Corrosive: Reacts with moisture on skin to produce HCl. Wear nitrile gloves and safety goggles.

  • Stability: Store the sulfonyl chloride in a refrigerator (

    
    ) under inert gas. It degrades slowly at RT, releasing HCl and darkening.
    

References

  • King, J. F., et al. (1970). "The Mechanism of Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry. (Establishes the sulfene mechanism for

    
    -toluenesulfonyl chlorides). 
    
  • Organic Syntheses. (2010). "Preparation of Methanesulfonyl Cyanide." Org.[8] Synth. Coll. Vol. 10, p. 504. (Discusses stability and reactivity of sulfonyl species with alpha-cyano groups).

  • RSC Journals. (1971). "

    
    -Cyano-sulphonyl chlorides: their preparation and reactions with amines." Journal of the Chemical Society C. (Directly addresses the reactivity of cyanomethanesulfonyl chloride derivatives). 
    
  • BenchChem. (2025).[7] "Application Notes: Reaction of Sulfonyl Chlorides with Amines." (General protocols for sulfonylation).

Sources

Application Note: Nucleophilic Versatility of (2-Cyano-4-fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the unique reactivity profile of (2-Cyano-4-fluorophenyl)methanesulfonamide . Unlike simple sulfonamides, this molecule possesses a "Reactivity Triad"—an acidic sulfonamide nitrogen, a highly acidic benzylic position, and an electrophilic nitrile trap—making it a versatile scaffold for fragment-based drug discovery (FBDD) and heterocycle synthesis.

Executive Summary

This compound is not merely a building block; it is a latent heterocycle precursor .[1][2][3] While often categorized as a standard sulfonamide, its structure (


) contains a methylene linker that significantly alters its electronic properties compared to 

-aryl sulfonamides.[2][3]

This guide details three distinct nucleophilic modes:

  • Mode A (Nitrogen Nucleophile): Chemoselective

    
    -alkylation/arylation.[1][2][3]
    
  • Mode B (Carbon Nucleophile): Benzylic deprotonation for condensation reactions.[3]

  • Mode C (Intramolecular Cyclization): Base-mediated formation of 4-amino-2,1-benzothiazine-2,2-dioxides.[1][2][3]

Chemical Profile & Reactivity Logic

The Reactivity Triad

The molecule's utility stems from the interplay between three functional sites. Understanding the


 hierarchy is critical for selectivity.
Functional SiteApprox.

(DMSO)
Reactivity ModePreferred Conditions
Sulfonamide (-NH₂) ~10.5Hard Nucleophile (

-Alkylation)
Weak Base (

,

)
Benzylic (-CH₂-) ~12.0 - 13.0Soft Nucleophile (Aldol/Michael)Strong Base (

,

, 2 eq.)[1][2][3]
Nitrile (-CN) N/A (Electrophile)Intramolecular TrapBase-mediated activation of

or

Strategic Reactivity Map

The following diagram illustrates the divergent pathways accessible from this single scaffold.

ReactivityMap Scaffold (2-Cyano-4-fluorophenyl) methanesulfonamide N_Alk N-Alkylated Products (Library Generation) Scaffold->N_Alk Path A: Weak Base Electrophile (R-X) Benzothiazine 4-Amino-2,1-benzothiazine 2,2-dioxides (Fused Heterocycles) Scaffold->Benzothiazine Path C: Strong Base Intramolecular Cyclization ChainExt Benzylic Substitution (Chain Extension) Scaffold->ChainExt Path B: Dianion Strategy (2 eq. Base)

Caption: Divergent synthetic pathways controlled by base strength and stoichiometry.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Alkylation

Objective: Functionalize the sulfonamide nitrogen without triggering cyclization or benzylic substitution.[1][2][3] Mechanism: The sulfonamide


 is the most acidic proton. Using a mild base prevents deprotonation of the benzylic carbon and minimizes nucleophilic attack on the nitrile.

Materials:

  • Substrate: this compound (1.0 eq)[2][3]

  • Alkyl Halide: Benzyl bromide or equivalent (1.1 eq)[1][2][3]

  • Base:

    
     (anhydrous, 1.5 eq)[3]
    
  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step:

  • Dissolution: Dissolve the sulfonamide in DMF under

    
     atmosphere.
    
  • Base Addition: Add

    
    .[3] Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow, indicating deprotonation.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.[3]

    • Critical Checkpoint: If heating is required (>60°C), monitor for cyclization by-products (see Protocol C).[2][3]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.[2][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Intramolecular Cyclization (The "Thorpe-Ziegler" Analog)

Objective: Synthesize 4-amino-7-fluoro-2,1-benzothiazine-2,2-dioxide.[1][2][3] Significance: This reaction creates a bioactive bicyclic core mimicking saccharin or quinazoline structures.[3] Mechanism: The nitrogen anion attacks the electrophilic nitrile carbon. The resulting imine tautomerizes to the stable amino-vinyl form.

CyclizationMechanism Step1 Step 1: Deprotonation (Formation of N-anion) Step2 Step 2: 6-exo-dig Attack (N- attacks Nitrile) Step1->Step2 NaOEt / EtOH Intermediate Intermediate: Cyclic Imine anion Step2->Intermediate Product Product: 4-Amino-2,1-benzothiazine 2,2-dioxide Intermediate->Product Tautomerization

Caption: Mechanism of base-mediated cyclization to the benzothiazine core.

Step-by-Step:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Ethanol (0.5 M).

  • Base Activation: Add Sodium Ethoxide (

    
    , 2.0 eq) in one portion.
    
  • Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

    • Observation: A heavy precipitate often forms (the sodium salt of the product).

  • Quench: Cool to RT. Pour the mixture into ice-cold water.

  • Acidification: Acidify carefully with 1M HCl to pH ~4. The product usually precipitates as a white/off-white solid.[1][2]

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH if necessary.

Protocol C: Benzylic Functionalization (Dianion Strategy)

Objective: Alkylate the carbon linker (


) rather than the nitrogen.[3]
Challenge:  The Nitrogen is more acidic. You must form the dianion  to activate the carbon.

Step-by-Step:

  • Dianion Formation: Dissolve substrate in dry THF at -78°C. Add

    
    -BuLi or LiHMDS (2.2 eq).[1][2][3]
    
    • Note: The first equivalent deprotonates the Nitrogen; the second deprotonates the Benzylic Carbon.

  • Electrophile Addition: Add the electrophile (e.g., MeI, Benzyl Bromide) (1.0 eq) slowly at -78°C.

  • Selectivity Control: The carbon center is the "softer" nucleophile and more reactive in the dianion state.

  • Warm Up: Allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (N-Alkylation) Competitive CyclizationLower temperature; Use bulkier base (e.g., DIPEA) if halide is highly reactive.[1][2][3]
No Reaction (Cyclization) Base too weakSwitch from

to

or

.[1][3] Heat is essential.[3]
Over-alkylation Dianion formationStrictly control base stoichiometry (1.0–1.1 eq max for mono-N-alkylation).[1][2][3]
Hydrolysis of Nitrile Wet solvents/Strong acidEnsure anhydrous conditions during base steps; avoid prolonged acid exposure.

References

  • General Sulfonamide Reactivity

    • Use of sulfonamides as nucleophiles in

      
      -alkylation and Buchwald-Hartwig cross-coupling.[1][2][3]
      
    • Source: "Sulfonamide synthesis by alkylation or aryl
    • [Link]

  • Cyclization Mechanism (Thorpe-Ziegler Analog)

    • Mechanistic parallels to the synthesis of 4-amino-isothiazole dioxides from 2-cyanobenzenesulfonamides.[2][3]

    • Source: "Synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxide.
    • [Link][1][2][3]

  • Compound Data & Precursors

    • Precursor (2-Cyano-4-fluorophenyl)methanesulfonyl chloride properties and availability.[1][2][3]

    • Source: PubChem Compound Summary for similar sulfonyl chlorides.[3]

    • [Link] (Search via CAS 1258652-29-7)[2][3]

  • Acidity of Benzylic Sulfonamides

    • Bordwell pKa Table (Reference for DMSO pKa of sulfonyl-stabilized carbanions).[1][2][3]

    • Source: University of Wisconsin-Madison.[2][3]

    • [Link][1][2][3]

Sources

Reaction conditions for N-alkylation of benzyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking robust, reproducible protocols for the N-alkylation of benzyl sulfonamides. It moves beyond standard textbook descriptions to address the practical nuances of pKa management, solubility, and chemoselectivity.

Introduction & Mechanistic Basis[1][2]

The N-alkylation of benzyl sulfonamides (


) is a pivotal transformation in the synthesis of bioactive scaffolds. Unlike simple amines, the sulfonamide nitrogen is non-basic and weakly acidic (

in water), necessitating deprotonation to generate the reactive sulfonamidate anion (

).
The Chemoselectivity Challenge

While the electron-withdrawing sulfonyl group facilitates deprotonation, it also reduces the nucleophilicity of the resulting anion compared to an amine. This creates a specific reactivity window:

  • Mono- vs. Bis-alkylation: Unlike amines, sulfonamides are resistant to over-alkylation due to steric hindrance and the reduced nucleophilicity of the tertiary sulfonamide product. However, highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) can force bis-alkylation under aggressive conditions.

  • O- vs. N-Alkylation: The sulfonamidate anion is an ambident nucleophile. While N-alkylation is thermodynamically favored, O-alkylation can occur with hard electrophiles or in solvents that sequester the cation too strongly, leaving the oxygen terminus exposed.

Strategic Reaction Condition Landscape

Selecting the right conditions requires balancing the acidity of the N-H bond with the electrophilicity of the alkylating agent.

Decision Matrix: Method Selection

Use the following logic to select your protocol:

ReactionSelection Start Start: Benzyl Sulfonamide Electrophile What is your Alkylating Agent? Start->Electrophile Halide Alkyl Halide (R-X) Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Scale Scale / Stability? Halide->Scale MethodC Method C: Mitsunobu (Stereoinversion) Alcohol->MethodC Chiral/Complex MethodD Method D: Catalytic Transfer (Green/Scale-up) Alcohol->MethodD Industrial/Green MethodA Method A: Cs2CO3 / DMF (Standard) Scale->MethodA General Purpose MethodB Method B: NaH / THF (Difficult Substrates) Scale->MethodB Low Reactivity Non-Enolizable

Figure 1: Decision tree for selecting the optimal N-alkylation protocol based on electrophile availability and substrate stability.

Detailed Protocols

Protocol A: The "Cesium Effect" (Standard)

Best for: General library synthesis, substrates sensitive to strong bases. Mechanism: Cesium carbonate (


) is superior to 

or

in aprotic solvents (DMF/DMAc). The large ionic radius of

results in a "naked," poorly solvated sulfonamidate anion with enhanced nucleophilicity—the so-called "Cesium Effect" [1].

Reagents:

  • Benzyl sulfonamide (1.0 equiv)

  • Alkyl Halide (1.1 – 1.2 equiv)

  • Cesium Carbonate (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF or MeCN (0.2 M)

Procedure:

  • Dissolution: Charge a reaction vial with benzyl sulfonamide and anhydrous DMF.

  • Activation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. Note: The mixture will be a suspension.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. If the alkyl halide is secondary or sterically hindered, heat to 60°C. Monitor by LCMS (typically 2–12 hours).

  • Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with brine. Dry over

    
    .
    

Critical Insight: If O-alkylation is observed (rare but possible with sulfonamides), switch solvent to Acetone/Heating. The protic character of residual water in lower-grade DMF can also quench the reaction; use molecular sieves.

Protocol B: Mitsunobu Alkylation

Best for: Alkylation using primary/secondary alcohols directly; stereochemical inversion of the alcohol. Mechanism: Activates the alcohol via a phosphonium intermediate, allowing the sulfonamide (pKa < 11) to attack as a nucleophile.

Reagents:

  • Benzyl sulfonamide (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Combine: Dissolve sulfonamide, alcohol, and

    
     in anhydrous THF under inert atmosphere (
    
    
    
    /Ar). Cool to 0°C.
  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexanes to precipitate triphenylphosphine oxide (TPPO) or load directly onto silica gel.
    

Self-Validating Step: The appearance of a white precipitate (TPPO) often indicates reaction progress. If no precipitate forms, the betaine intermediate may not have generated; check reagent quality.

Optimization & Data Analysis

Solvent & Base Effects

The choice of solvent dramatically impacts reaction rate (k_obs) due to ion-pairing effects.

SolventDielectric Const.[1]Base CompatibilityRateNotes
DMF 36.7

,

HighBest for

. Hard to remove.
MeCN 37.5

, DBU
MedEasier workup. Good for polar substrates.
Acetone 20.7

Low"Finkelstein" conditions (add NaI).
THF 7.5

, LiHMDS
MedRequired for strong bases/Mitsunobu.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction

mismatch; Base too weak.
Switch from

to

or

. Heat to 80°C.
Bis-alkylation Excess electrophile; High Temp.Reduce alkyl halide to 0.95 equiv. Lower temperature.
Elimination (Alkene) Base acting as nucleophile; E2 favored.Use a non-nucleophilic base (

). Switch to Mitsunobu (no base).
O-Alkylation Hard electrophile / Tight ion pair.Switch solvent to DMF (dissociates ion pairs). Use softer leaving group (Iodide).

Advanced Catalytic Methods (Green Chemistry)

For large-scale applications where DMF and stoichiometric coupling reagents are undesirable, Transition Metal Catalyzed Hydrogen Borrowing is emerging as a preferred route [2, 3].

  • Catalyst:

    
     or Mn-PNP pincer complexes.
    
  • Mechanism: Alcohol is dehydrogenated to aldehyde (in situ), condenses with sulfonamide to form sulfonylimine, and is re-hydrogenated.

  • Benefit: Water is the only byproduct.

Protocol Snapshot (Ir-Catalyzed): Combine Sulfonamide (1 equiv), Alcohol (1.2 equiv),


 (1 mol%), and 

(10 mol%) in Toluene. Heat to 110°C in a sealed tube for 24h.

References

  • Flessner, T. et al. "Cesium Carbonate: A Powerful Base for N-Alkylation." Journal of Organic Chemistry, 2005 , 70, 10194.[2] Link

  • Cui, X. et al. "Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols."[3][4] Advanced Synthesis & Catalysis, 2009 , 351, 2949. Link

  • Reed-Berendt, B. G. et al. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols."[5] Journal of Organic Chemistry, 2019 , 84, 3715.[5] Link

  • Perumal, P. T. et al. "Solid-Liquid Phase Transfer Catalysis." Synthetic Communications, 2005 , 22, 12. Link

Sources

Procedures for Synthesizing Sulfonamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SULFO-2026

Abstract

Sulfonamides constitute a critical pharmacophore in medicinal chemistry, serving as the zinc-binding group (ZBG) in Carbonic Anhydrase (CA) inhibitors and the transition-state mimic in protease inhibitors (e.g., HIV, HCV). This application note details robust protocols for synthesizing sulfonamide-based enzyme inhibitors. It covers the synthesis of primary sulfonamides (for CA inhibition) and secondary sulfonamides (for protease inhibition), incorporating microwave-assisted "green" methodologies and troubleshooting matrices for common synthetic pitfalls like bis-sulfonylation.

Introduction & Mechanistic Rationale

The biological activity of sulfonamides relies on the geometry and electronic environment of the


 moiety.
  • Carbonic Anhydrase Inhibitors (CAIs): Require a primary sulfonamide (

    
    ).[1] The nitrogen atom coordinates with the 
    
    
    
    ion in the enzyme's active site, displacing a water molecule/hydroxide ion to inhibit catalysis.
  • Protease Inhibitors: Often utilize secondary sulfonamides (

    
    ). The sulfonyl group acts as a transition-state mimic, forming hydrogen bonds with the enzyme backbone (e.g., Asp25/Asp25' in HIV protease) while placing hydrophobic R-groups into specific pockets (
    
    
    
    ).

The Core Reaction: The synthesis is a nucleophilic acyl substitution where an amine attacks a sulfonyl chloride.[2] Unlike carboxylic acid derivatives, the sulfonyl center is tetrahedral. The reaction requires a base to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Experimental Protocols
Protocol A: Synthesis of Primary Sulfonamides (CA Inhibitor Focus)

Target: Unsubstituted sulfonamides (


) essential for Zinc binding.

Reagents:

  • Aryl Sulfonyl Chloride (

    
     equiv)
    
  • Ammonium Hydroxide (

    
    
    
    
    
    in water) OR Ammonia in Dioxane (
    
    
    )
  • Solvent: THF or Acetone

  • Workup: Ethyl Acetate,

    
     HCl, Brine
    

Step-by-Step Procedure:

  • Preparation: Dissolve the aryl sulfonyl chloride (

    
     mmol) in THF (
    
    
    
    mL). Cool the solution to
    
    
    using an ice bath. Rationale: Sulfonyl chlorides are prone to hydrolysis; low temperature minimizes this side reaction.
  • Ammonolysis: Add Ammonium Hydroxide (

    
     equiv) dropwise over 5 minutes. Note: Excess ammonia acts as both the nucleophile and the base scavenger.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF/excess ammonia.

    • Acidify the residue carefully with

      
       HCl to pH ~2. Rationale: This protonates any unreacted ammonia and ensures the sulfonamide precipitates (if solid) or partitions into the organic layer.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (see Table 1).

Protocol B: General Synthesis of Secondary Sulfonamides (Protease Inhibitor Focus)

Target: Substituted sulfonamides (


) for peptidomimetics.

Reagents:

  • Sulfonyl Chloride (

    
     equiv)
    
  • Primary/Secondary Amine (

    
     equiv)
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (

    
     equiv)
    
  • Catalyst: DMAP (

    
     equiv) – Optional for sterically hindered amines.
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Mixing: In a flame-dried round-bottom flask under Argon, dissolve the Amine (

    
     mmol) and TEA (
    
    
    
    mmol) in anhydrous DCM (
    
    
    mL).
  • Addition: Cool to

    
    . Add the Sulfonyl Chloride (
    
    
    
    mmol) dissolved in DCM (
    
    
    mL) dropwise.
  • Reaction: Warm to RT and stir for 4–12 hours.

  • Quench: Add water (

    
     mL) to hydrolyze unreacted sulfonyl chloride.
    
  • Workup (The "Acid/Base" Wash):

    • Wash organic layer with

      
       HCl (
      
      
      
      mL). Rationale: Removes unreacted amine and TEA.
    • Wash organic layer with Saturated

      
       (
      
      
      
      mL). Rationale: Removes sulfonyl chloride hydrolysis byproducts (sulfonic acids).
    • Dry over

      
       and concentrate.
      
Protocol C: Microwave-Assisted Green Synthesis

Target: Rapid library generation using water/alcohol media.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover.

  • Conditions:

    
    
    
    
    , 5–10 minutes.
  • Solvent: Water:Acetone (1:1) or Ethanol.[3]

Procedure:

  • Combine Sulfonyl Chloride (

    
     mmol), Amine (
    
    
    
    mmol), and
    
    
    (
    
    
    mmol) in a microwave vial.
  • Add Solvent (

    
     mL). Cap and crimp.
    
  • Irradiate at

    
     for 5 minutes (High Absorption setting).
    
  • Cool. If product precipitates, filter and wash with water.[4] If oil, extract with EtOAc.

Workflow Visualization

The following diagram illustrates the decision logic for synthesis and troubleshooting.

SulfonamideWorkflow Start Start: Define Target Structure CheckType Is Target Primary or Secondary? Start->CheckType PrimaryPath Primary (-SO2NH2) Use NH4OH or NH3/Dioxane CheckType->PrimaryPath Primary SecondaryPath Secondary (-SO2NHR) Use Amine + TEA/DIPEA CheckType->SecondaryPath Secondary ReactPrimary Reaction: 0°C to RT Excess NH3 (5 eq) PrimaryPath->ReactPrimary Monitor TLC Monitoring ReactPrimary->Monitor ReactSecondary Reaction: DCM, 0°C Stoichiometry 1:1 SecondaryPath->ReactSecondary ReactSecondary->Monitor IssueCheck Issue Detected? Monitor->IssueCheck BisSulf Problem: Bis-Sulfonylation (R-N(SO2Ar)2) IssueCheck->BisSulf Yes: Extra Spot Hydrolysis Problem: Hydrolysis (Ar-SO3H) IssueCheck->Hydrolysis Yes: SM Disappears No Product Workup Workup: Acid/Base Wash IssueCheck->Workup No FixBis Fix: Increase Amine Equiv or Use Bulky Base BisSulf->FixBis FixHydro Fix: Dry Solvents or Lower Temp Hydrolysis->FixHydro FixBis->ReactSecondary FixHydro->Start Purify Recrystallization (EtOH/Water) Workup->Purify Final Final Inhibitor Purify->Final

Figure 1: Logical workflow for sulfonamide synthesis, distinguishing between primary (CAI) and secondary (Protease) targets with integrated troubleshooting loops.

Data & Optimization
Table 1: Purification & Solvent Selection

Guidance on recrystallization solvents based on polarity.

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 95:5 to 80:20General PurposeBest for aryl sulfonamides (e.g., Sulfanilamide derivatives). Dissolve in hot EtOH, add water until turbid.
Isopropanol / Water 70:30Lipophilic AnalogsGood for bulky protease inhibitors to prevent "oiling out."
EtOAc / Hexane VariesFlash ColumnStandard mobile phase for silica chromatography. Sulfonamides typically elute at 30-50% EtOAc.
Methanol 100%ScavengingUsed for trituration if the sulfonamide is highly insoluble in non-polar solvents.
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Bis-sulfonylation (Three spots on TLC)Amine is too nucleophilic or Sulfonyl Chloride is in excess.1. Use slight excess of Amine (1.1 equiv).2. Add Sulfonyl Chloride slowly at

.3. Use bulky base (DIPEA) instead of TEA.
Low Yield / Hydrolysis Wet solvents or old Sulfonyl Chloride.1. Use anhydrous DCM/THF.2. Check Sulfonyl Chloride quality (if liquid, distill; if solid, check MP).
"Oiling Out" during Recryst.Impurities or cooling too fast.1. Re-heat and add a "seed" crystal.2. Add a drop of Octanol.3. Cool slowly to RT before ice bath.
References
  • Supuran, C. T. (2008).[5] Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides. Current Pharmaceutical Design.

  • De Luca, L., & Giacomelli, G. (2008).[6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[6] The Journal of Organic Chemistry.

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry.

  • Biotage Application Note. Microwave-Assisted Synthesis of Sulfonamides. (General reference for microwave parameters).

Sources

Microwave-assisted synthesis using (2-Cyano-4-fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of (2-Cyano-4-fluorophenyl)methanesulfonamide for High-Throughput Medicinal Chemistry

Executive Summary

This compound is a high-value "privileged scaffold" in modern drug discovery, particularly in the development of APJ receptor agonists for cardiovascular therapy and HIF-2


 inhibitors .[1] Its structure combines three critical pharmacophores: a benzylic sulfonamide tail (hydrogen bond donor/acceptor), a nitrile group (metabolic handle or electrophile), and a fluorine atom (metabolic blocker).[1][2][3]

Traditional thermal functionalization of this scaffold is often plagued by long reaction times (12–24 hours) and competitive hydrolysis of the nitrile group.[1][2] This Application Note details a Microwave-Assisted Synthesis (MAS) workflow that reduces reaction times to minutes while suppressing side reactions.[1] We present two validated protocols:

  • N-Heteroarylation of the sulfonamide moiety (Library Generation).

  • [3+2] Cycloaddition of the nitrile to form tetrazoles (Bioisostere Synthesis).

Technical Rationale: Why Microwave?

The specific architecture of this compound benefits uniquely from dielectric heating:

  • Polarity-Selective Heating: The highly polar nitrile (

    
    ) and sulfonamide (
    
    
    
    ) groups possess high dielectric loss tangents (
    
    
    ).[1] Microwave irradiation couples directly with these dipoles, creating localized "molecular hotspots" that accelerate nucleophilic attacks and cycloadditions significantly faster than bulk oil-bath heating.[1]
  • Suppression of Hydrolysis: Conventional heating of nitriles in basic media often yields unwanted primary amides.[2][3] The "flash heating" profile of MAS (reaching 150°C in <60 seconds) allows the desired coupling or cyclization to outcompete the slower hydrolysis pathway.[1][2]

  • Solubility Enhancement: This scaffold often exhibits poor solubility in non-polar solvents.[2][3] MAS allows the use of superheated polar aprotic solvents (DMSO, NMP) well above their atmospheric boiling points, ensuring homogeneous reaction mixtures.[1][2][3]

Validated Experimental Protocols

Protocol A: Microwave-Assisted N-Heteroarylation (Library Synthesis)

Target: Coupling the sulfonamide nitrogen to electron-deficient heteroarenes (e.g., chloropyrimidines, chloropyridines) to generate APJ agonist cores.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: 2-Chloro-4,6-dimethoxypyrimidine (or similar heteroaryl chloride) (1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1][2][3]
    
  • Ligand/Catalyst: Xantphos (0.05 equiv) /

    
     (0.025 equiv) (Note: For highly activated heteroarenes, catalyst-free 
    
    
    
    is possible, but Pd-catalysis ensures broad scope).[1][2]
  • Solvent: 1,4-Dioxane (dry).[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under

    
    , charge a 10 mL microwave vial with the sulfonamide (214 mg, 1 mmol), heteroaryl chloride (1.2 mmol), 
    
    
    
    (650 mg), and the Pd/Ligand system.
  • Solvation: Add 4 mL of dry 1,4-Dioxane. Add a magnetic stir bar.[2][3] Cap the vial with a Teflon-lined septum.[1]

  • Pre-stir: Stir at room temperature for 2 minutes to ensure dispersion.

  • Microwave Irradiation:

    • Mode: Dynamic (PID Control).[1][2][3]

    • Temperature: 130°C.[2][3]

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi.[2][3]

    • Stirring: High.[2][3]

  • Work-up: Cool to RT (compressed air cooling). Filter through a Celite pad to remove inorganic salts.[2][3] Wash with EtOAc.[2][3]

  • Purification: Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Data Summary: Conventional vs. Microwave

ParameterConventional Thermal (Oil Bath)Microwave-Assisted (This Protocol)
Temperature 100°C (Reflux)130°C
Time 16 Hours15 Minutes
Yield 65%92%
Purity (LCMS) 88% (Dehalogenation byproducts)>98%
Protocol B: Zinc-Catalyzed [3+2] Cycloaddition (Tetrazole Synthesis)

Target: Converting the 2-cyano group into a 5-substituted tetrazole (a carboxylic acid bioisostere), a critical step in optimizing metabolic stability.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Azide Source: Sodium Azide (

    
    ) (1.5 equiv)[1][2][3]
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) (Lewis acid catalyst is essential to activate the nitrile).[1][2][3]
    
  • Solvent: Water / Isopropanol (1:1 v/v).[1][2][3] (Green chemistry solvent system).

Step-by-Step Methodology:

  • Safety Note:

    
     can form hydrazoic acid.[1][2][3] Ensure the reaction pH remains neutral/basic. Do not use halogenated solvents.[2][3]
    
  • Loading: In a 10 mL microwave vial, combine the sulfonamide (1 mmol),

    
     (1.5 mmol), and 
    
    
    
    (1 mmol).
  • Solvation: Add 3 mL of Water/IPA mixture.

  • Microwave Irradiation:

    • Temperature: 140°C.[2][3]

    • Hold Time: 20 minutes.

    • Power: Max 300W (absorbance changes as reaction proceeds).

  • Work-up:

    • Add 1N HCl carefully until pH ~2 (Caution: Gas evolution).[1][2][3]

    • The tetrazole product typically precipitates.[2][3] Filter and wash with cold water.[2][3]

    • If no precipitate, extract with EtOAc (

      
      ).[1][2][3]
      
  • Validation: Monitor disappearance of the Nitrile peak (

    
    ) via IR or LCMS (
    
    
    
    mass shift).

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways enabled by the microwave workflow, highlighting the versatility of the this compound scaffold.

G Start (2-Cyano-4-fluorophenyl) methanesulfonamide (Core Scaffold) StepA Protocol A: Pd-Catalyzed N-Heteroarylation Start->StepA Heteroaryl-Cl MW 130°C, 15 min StepB Protocol B: Zn-Catalyzed [3+2] Cycloaddition Start->StepB NaN3, ZnBr2 MW 140°C, 20 min StepC Alternative: Nitrile Reduction (Raney Ni / H2) Start->StepC MW Hydrogenation ProdA N-Heteroaryl Sulfonamides (APJ Agonists) StepA->ProdA Yield: 92% ProdB Tetrazole Derivatives (Acid Bioisosteres) StepB->ProdB Yield: 88% ProdC Benzylamine Derivatives StepC->ProdC

Caption: Divergent microwave-assisted functionalization pathways for this compound.

Troubleshooting & Optimization

  • Issue: Low Yield in N-Arylation.

    • Cause: Catalyst poisoning by the free sulfonamide nitrogen or nitrile coordination.[2][3]

    • Solution: Increase catalyst loading to 5 mol% or switch to a precatalyst like XantPhos Pd G3.[2][3] Ensure the reaction is strictly anhydrous.

  • Issue: Pressure Spikes in Tetrazole Synthesis.

    • Cause: Decomposition of azide or solvent vapor pressure.[2][3]

    • Solution: Reduce fill volume to <50% of vial capacity. Use "PowerMax" (compressed air cooling during heating) to maintain temperature without runaway pressure.[1][2][3]

  • Issue: Regioselectivity.

    • The sulfonamide nitrogen is the primary nucleophile.[2] The nitrile is generally inert to alkylation conditions unless specific Lewis Acids are present.[2][3] The protocols above are orthogonal.

References

  • De Luca, L., & Giacomelli, G. (2008).[2][3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969.[1][2][3] Link[1][2][3]

  • Avenell, K. Y., et al. (2016).[2][3] Triazole agonists of the APJ receptor.[2][4] World Intellectual Property Organization, WO2016187308A1.[2][3] (Demonstrates the use of the title compound in APJ agonist synthesis). Link

  • Kappe, C. O. (2004).[2][3] Controlled Microwave Heating in Modern Organic Synthesis.[2][3] Angewandte Chemie International Edition, 43(46), 6250–6284.[2][3] Link[1][2][3]

  • Roh, J., et al. (2012).[2][3] Microwave-assisted synthesis of tetrazoles from nitriles. European Journal of Organic Chemistry, 2012(31), 6101–6118.[1][2][3] Link[1][2][3]

  • Enamine Ltd. (2023).[1][2][3] Catalog Entry: this compound.[1][4][5][6][7][8][9][10] EnamineStore. Link[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Nitrile Group Stability During Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

In the landscape of drug development and complex molecule synthesis, the sulfonamide functional group remains a cornerstone, integral to a vast array of therapeutic agents.[1][2] The synthesis of this moiety, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a well-established transformation.[1][3] However, when the substrate contains other sensitive functional groups, such as a nitrile, researchers often face the frustrating challenge of unwanted side reactions. The nitrile group, while seemingly robust, is susceptible to hydrolysis under both acidic and basic conditions, the very conditions often employed for sulfonylation.[4][5][6]

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering this specific issue. We move beyond textbook procedures to offer field-proven insights, troubleshooting strategies, and robust protocols designed to preserve the integrity of the nitrile group, ensuring your synthesis proceeds to the desired product with high fidelity.

Frequently Asked Questions (FAQs)
Q1: I'm a synthetic chemist new to this problem. Why exactly is nitrile hydrolysis a major concern during sulfonamide formation?

A: The core of the problem lies in the overlapping reaction conditions for what you want to happen (sulfonamide formation) and what you want to avoid (nitrile hydrolysis).

  • Sulfonamide Synthesis: The classic method reacts an amine with a sulfonyl chloride (R-SO₂Cl). This reaction generates hydrochloric acid (HCl) as a byproduct.[7] To neutralize this acid and drive the reaction forward, a base is almost always required.[1][3]

  • Nitrile Hydrolysis: Nitriles (R-C≡N) hydrolyze to form amides (R-CONH₂) and subsequently carboxylic acids (R-COOH).[5][6] This hydrolysis is catalyzed by both acid (like the HCl byproduct) and base (the scavenger you add).[4][8]

Therefore, the very reagents and byproducts of your primary reaction create a hostile environment for the nitrile group, leading to reduced yield of your target molecule and complex purification challenges.

Q2: Can you explain the chemical mechanisms that cause the nitrile group to hydrolyze?

A: Certainly. Understanding the mechanism is key to preventing it. Hydrolysis proceeds through two distinct pathways depending on the pH of the reaction medium.[4][9]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack by a weak nucleophile like water.[4][8] A series of proton transfers leads to an amide intermediate, which is then typically hydrolyzed further under the acidic conditions to the carboxylic acid and an ammonium ion.[9]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[4] This forms a negatively charged intermediate that is protonated by water to give an imidic acid, which tautomerizes to the amide.[10] If the conditions are harsh (e.g., elevated temperature or high concentration of base), the amide will be further hydrolyzed to a carboxylate salt.[6][8]

Below is a diagram illustrating these competing mechanistic pathways.

G Mechanisms of Nitrile Hydrolysis cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start R-C≡N A_Protonation Protonated Nitrile [R-C≡NH]⁺ A_Start->A_Protonation + H⁺ A_H2O H₂O Attack A_Protonation->A_H2O + H₂O A_Amide Amide Intermediate R-CONH₂ A_H2O->A_Amide - H⁺ A_End Carboxylic Acid R-COOH A_Amide->A_End + H₂O, H⁺ B_Start R-C≡N B_OH OH⁻ Attack B_Start->B_OH + OH⁻ B_Amide Amide Intermediate R-CONH₂ B_OH->B_Amide + H₂O B_End Carboxylate Salt R-COO⁻ B_Amide->B_End + OH⁻

Caption: Acid- vs. Base-catalyzed nitrile hydrolysis pathways.

Q3: What are the most common sulfonylation conditions that put my nitrile group at risk?

A: The highest risk comes from methods that explicitly introduce water or use bases that can generate it.

  • Schotten-Baumann Conditions: This classic method uses an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a two-phase system.[11] The presence of a high concentration of water and hydroxide makes this method extremely likely to cause hydrolysis of sensitive nitriles.

  • Use of Pyridine as Solvent and Base: While pyridine is a common choice, it is often supplied with residual water content. Using it as the solvent, especially with heating, can lead to significant hydrolysis.

  • Inefficient Base Scavenging: If a weak or insufficient amount of base is used, the generated HCl can build up, creating an acidic environment that promotes the acid-catalyzed hydrolysis pathway.

Troubleshooting Guide: Field Scenarios & Solutions

This section is designed to address specific experimental observations. We provide a logical workflow to diagnose the issue and implement a robust solution.

G Start Problem Observed: Low yield of sulfonamide, unknown byproducts TLC_LCMS Step 1: Analyze Crude Reaction (TLC, LC-MS, IR) Start->TLC_LCMS ID_Acid Major Byproduct: Carboxylic Acid (R-COOH) TLC_LCMS->ID_Acid Mass = +17 Da vs Nitrile ID_Amide Major Byproduct: Amide (R-CONH₂) TLC_LCMS->ID_Amide Mass = +18 Da vs Nitrile ID_Other Other Issues: No Reaction / Complex Mixture TLC_LCMS->ID_Other N/A Cause_Acid Diagnosis: Aggressive Hydrolysis (Likely H₂O + strong base/acid) ID_Acid->Cause_Acid Cause_Amide Diagnosis: Partial / Milder Hydrolysis ID_Amide->Cause_Amide Sol_Other Consult standard sulfonylation optimization guides ID_Other->Sol_Other Sol_Acid_Base Solution A: Switch to anhydrous non-nucleophilic base (DIPEA, 2,6-Lutidine) Cause_Acid->Sol_Acid_Base Sol_Acid_Solvent Solution B: Use rigorously dry aprotic solvent (DCM, THF) Cause_Acid->Sol_Acid_Solvent Sol_Acid_Temp Solution C: Run reaction at lower temp (0 °C) Cause_Acid->Sol_Acid_Temp Sol_Amide_Temp Solution A: Reduce reaction temperature and time Cause_Amide->Sol_Amide_Temp Sol_Amide_Base Solution B: Use a more hindered base (DIPEA) Cause_Amide->Sol_Amide_Base Cause_Other Diagnosis: Sub-optimal Sulfonylation

Caption: Troubleshooting workflow for sulfonamide reactions.

Q4: My reaction has failed. I've isolated a product that corresponds to the carboxylic acid of my starting material. What happened and how do I fix it?

A: This is a classic sign of complete nitrile hydrolysis. The conditions were too harsh, likely involving water and a strong acid or base.

  • Probable Cause: You most likely used an aqueous base (NaOH, K₂CO₃), a wet solvent, or ran the reaction at a high temperature for an extended period, leading to full hydrolysis via the base-catalyzed pathway.[6][12]

  • Causality Explained: The combination of water, base, and heat creates highly effective conditions for converting the nitrile first to the amide and then saponifying the amide to the carboxylate salt. The acidic workup then protonates this salt to give you the isolated carboxylic acid.

  • Solution: You must switch to strictly anhydrous conditions.

    • Change Your Base: Replace aqueous bases with a non-nucleophilic, organic base. N,N-Diisopropylethylamine (DIPEA) is an excellent first choice due to its steric bulk, which prevents it from competing as a nucleophile. Triethylamine (TEA) is also a common choice.[1]

    • Change Your Solvent: Use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[3] Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves.

    • Control Temperature: Start the reaction at 0 °C by adding the sulfonyl chloride slowly to a solution of the amine and base. Allow the reaction to warm to room temperature slowly and monitor its progress. Avoid heating unless absolutely necessary.

Q5: I'm getting a mixture of my desired sulfonamide and a significant amount of the corresponding amide byproduct. How can I improve selectivity?

A: This indicates partial hydrolysis. Your conditions are mild enough to avoid complete conversion to the carboxylic acid but are still promoting the initial hydration of the nitrile to an amide.[13]

  • Probable Cause: This often occurs when using moderately basic conditions (like TEA or pyridine) at room temperature or with gentle heating, especially if there is trace moisture present. The amide, once formed, is often more stable to further hydrolysis under these milder conditions than the nitrile is to the initial hydration.[14]

  • Causality Explained: The reaction is proceeding down the hydrolysis pathway but stalling at the amide intermediate. This suggests that lowering the activation energy for hydrolysis just enough to compete with sulfonylation is the issue.

  • Solution: The goal is to tip the kinetic balance in favor of sulfonylation.

    • Lower the Temperature: Reducing the temperature will disproportionately slow the unwanted hydrolysis reaction more than the desired sulfonylation. Run the reaction at 0 °C for a longer period.

    • Use a More Hindered Base: Switching from TEA to the bulkier DIPEA can sometimes reduce the rate of base-mediated water addition to the nitrile.

    • Monitor Carefully: Use TLC or LC-MS to find the optimal reaction time. Do not let the reaction run longer than necessary, as this will only increase the amount of the amide byproduct.

Preventative Strategies and Recommended Protocols

Proactive measures are always better than reactive troubleshooting. Here we outline the best practices for setting up your reaction to avoid hydrolysis from the start.

Strategy 1: Optimizing Reaction Conditions

The selection of base, solvent, and temperature is the most critical factor in preventing nitrile hydrolysis.

ParameterRecommended ChoiceRationale & Justification
Base 1. DIPEA (N,N-Diisopropylethylamine) 2. 2,6-Lutidine High Priority. These are non-nucleophilic, sterically hindered bases. They efficiently scavenge HCl without attacking the sulfonyl chloride or promoting nitrile hydration.[1] Use 1.5-2.0 equivalents.
Acceptable Alternative:TEA (Triethylamine)Less hindered than DIPEA and can sometimes be slightly nucleophilic. Use with caution and ensure it is anhydrous.
Avoid:Pyridine, NaOH, K₂CO₃, DBU Pyridine can be nucleophilic. Aqueous bases directly cause hydrolysis.[11] DBU is a strong, non-hindered base that can promote side reactions.
Solvent DCM (Dichloromethane) THF (Tetrahydrofuran)High Priority. These are aprotic, non-participating solvents. Use anhydrous grade and consider adding molecular sieves to the reaction vessel.[3]
Avoid:Protic solvents (MeOH, EtOH), Water These solvents can act as nucleophiles and directly participate in hydrolysis.
Temperature 0 °C to Room Temperature High Priority. Lower temperatures suppress the rate of the hydrolysis side reaction more significantly than the desired sulfonylation.
Avoid:Heating Heat provides the activation energy for hydrolysis.[6][8] Avoid refluxing at all costs if your nitrile is sensitive.
Strategy 2: Analytical Monitoring

You cannot optimize what you cannot measure. Regular monitoring is crucial.

TechniqueWhat to Look For
TLC Appearance of new, often more polar, spots corresponding to the amide or carboxylic acid byproducts. Co-spot with your starting material.
LC-MS Track the consumption of starting material and formation of the product peak. Look for masses corresponding to your starting material +18 (amide) and +17 (acid, after loss of H₂O in MS).
IR Spectroscopy Disappearance of the sharp nitrile (C≡N) stretch around 2220-2260 cm⁻¹ .[15] Appearance of a broad O-H stretch (~2500-3300 cm⁻¹ ) and carbonyl C=O (~1700 cm⁻¹ ) for the acid, or a C=O stretch (~1650 cm⁻¹ ) for the amide.[15]
Experimental Protocol: Robust Sulfonylation of a Nitrile-Containing Amine

This protocol is designed as a starting point for maximizing the yield of the desired sulfonamide while minimizing nitrile hydrolysis.

Materials:

  • Nitrile-containing amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: Dissolve the nitrile-containing amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. Rationale: Slow addition prevents localized heat spikes and allows the base to neutralize the generated HCl as it forms.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Then, allow the reaction to warm slowly to room temperature. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Self-Validation: This step is critical. The reaction is complete when the limiting reagent (usually the amine) is consumed. Do not allow the reaction to stir indefinitely, as this increases the risk of hydrolysis.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

References
  • University of Calgary. (2025). Chemistry of Nitriles. Available from: [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available from: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

  • Ethyl Sulfonyl Chloride Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines? Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. RSC Advances. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available from: [Link]

  • Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available from: [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Available from: [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Available from: [Link]

  • Save My Exams. (2025). Nitriles (OCR A Level Chemistry A): Revision Note. Available from: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available from: [Link]

  • CD ComputaBio. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Available from: [Link]

  • University of Rochester. (n.d.). Protecting Groups. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Available from: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available from: [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available from: [Link]

  • Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available from: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

  • Vaia. (n.d.). Hydrolysis of Propanenitrile. Available from: [Link]

  • ResearchGate. (n.d.). Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine. Available from: [Link]

  • PubMed. (2012). Reactivity of nitroxyl-derived sulfinamides. Available from: [Link]

  • ResearchGate. (2022). How to eliminate sulfonamide starting material from a reaction? Available from: [Link]

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Removing sulfonyl chloride impurities from sulfonamide products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing sulfonyl chloride impurities from sulfonamide products. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your compounds.

Introduction: The Challenge of Sulfonyl Chloride Impurities

The synthesis of sulfonamides, a cornerstone in medicinal chemistry, most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] While effective, this reaction often leaves unreacted sulfonyl chloride as a persistent impurity. Due to its reactivity and similar polarity to many sulfonamide products, its removal is crucial for the purity and safety of the final compound.[4] This guide provides a comprehensive overview of strategies to eliminate this impurity, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted sulfonyl chloride?

The most common strategies involve converting the unreacted sulfonyl chloride into byproducts that are easier to remove through quenching, followed by purification.[4][5] The primary methods include:

  • Aqueous Work-up (Quenching & Extraction): This involves adding water or an aqueous basic solution to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is highly water-soluble and can be easily removed by liquid-liquid extraction.[4][5][6]

  • Nucleophilic Quenching: A small amount of a simple amine (e.g., ammonia, triethylamine) or alcohol (e.g., methanol) can be added to the reaction mixture to convert the sulfonyl chloride into a more polar sulfonamide or sulfonate ester, respectively.[6] These can then be separated by extraction or chromatography.

  • Chromatography: Flash column chromatography is a powerful technique for separating the desired sulfonamide from the less polar sulfonyl chloride.[4]

  • Recrystallization: If the sulfonamide product is a solid, recrystallization can be a highly effective method for purification, leaving impurities behind in the mother liquor.[7]

  • Scavenger Resins: Solid-supported nucleophiles, such as polymer-bound amines, can be used to react with and sequester the excess sulfonyl chloride. The resin is then simply removed by filtration.[4][5][6]

Q2: How can I monitor the removal of sulfonyl chloride during purification?

Thin-Layer Chromatography (TLC) is an excellent technique for real-time monitoring of the purification process. The sulfonyl chloride is typically less polar than the resulting sulfonamide and the sulfonic acid byproduct. By co-spotting your reaction mixture with the starting sulfonyl chloride, you can track its disappearance. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[1][8]

Q3: Why is my product co-eluting with the sulfonyl chloride during column chromatography?

This is a common issue when the polarity of your sulfonamide product is very similar to that of the unreacted sulfonyl chloride.[4] To address this, consider quenching the reaction mixture before chromatography to convert the sulfonyl chloride into a more polar derivative (sulfonic acid or a different sulfonamide) that will have a different retention factor (Rf) on silica gel.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your sulfonamide product.

Scenario 1: Persistent Sulfonyl Chloride after Aqueous Work-up
  • Problem: After performing a water or basic wash (e.g., with NaHCO₃), you still observe the sulfonyl chloride spot on your TLC.

  • Root Cause: The hydrolysis of sulfonyl chlorides can be slow, especially for sterically hindered or electron-deficient substrates.[6][9][10][11] Insufficient contact time or poor mixing between the organic and aqueous phases can lead to incomplete quenching.

  • Solutions:

    • Increase Stirring Time and Efficiency: Ensure vigorous stirring for at least 30-60 minutes after adding the aqueous base to maximize interfacial contact and promote hydrolysis.[6]

    • Pre-Quench with a Nucleophile: Before the aqueous wash, add a small amount of a simple amine like aqueous ammonia or an alcohol like methanol.[6] This rapidly converts the sulfonyl chloride to a more polar sulfonamide or sulfonate ester, which is more easily separated.

    • Consider a Different Quenching Agent: For stubborn cases, using a dilute solution of a primary or secondary amine can be more effective than water alone.[5]

Scenario 2: Product "Oiling Out" During Recrystallization
  • Problem: Instead of forming crystals, your sulfonamide product separates from the recrystallization solvent as an oil.

  • Root Cause: "Oiling out" often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[7]

  • Solutions:

    • Adjust the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[7][12]

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[7]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization.[7]

    • Preliminary Purification: If the crude product is highly impure, a quick filtration through a silica plug or a rapid column chromatography step before recrystallization can be beneficial.[7]

Experimental Protocols

Protocol 1: Standard Aqueous Quenching and Extractive Work-up

This protocol is suitable for the removal of excess sulfonyl chloride when the desired sulfonamide product is stable to aqueous base.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This helps to control the exotherm of the quenching process.[6]

  • Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.

  • Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and continue to stir vigorously for 30-60 minutes.[6] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Separate the organic and aqueous layers. The sodium salt of the sulfonic acid will be in the aqueous layer.[4]

  • Wash: Wash the organic layer sequentially with water and then with brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide product.

Protocol 2: Recrystallization of a Sulfonamide Product

This protocol provides a general guideline for the purification of solid sulfonamide products.

  • Solvent Selection: Choose a solvent or solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures with water.[12][13]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude sulfonamide to achieve complete dissolution.[7][13]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[7]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.[7][14]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[7]

  • Drying: Dry the crystals to a constant weight.

Data Presentation

Table 1: Comparison of Purification Methods for Sulfonyl Chloride Removal

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Work-up Hydrolysis of sulfonyl chloride to water-soluble sulfonic acid.Simple, cost-effective, removes acidic byproducts.Can be slow for stable sulfonyl chlorides; not suitable for water-sensitive products.[6]Robust, water-insensitive products on a moderate to large scale.[6]
Nucleophilic Quench Conversion to a more easily separable sulfonamide or ester.Fast and effective conversion of sulfonyl chloride.[6]Introduces a new impurity that must be removed.[6]Reactions where the resulting byproduct has significantly different properties than the desired product.[6]
Flash Chromatography Separation based on differential adsorption to a stationary phase.Highly effective for separating compounds with different polarities.Can be time-consuming and require significant solvent volumes.Products with similar polarity to the sulfonyl chloride after quenching has failed.[4]
Recrystallization Purification based on differences in solubility.Can yield highly pure crystalline products.Not suitable for oils or amorphous solids; potential for product loss in the mother liquor.Solid products with good crystallization properties.[7]
Scavenger Resins Covalent capture of the sulfonyl chloride on a solid support.Simplifies work-up to a simple filtration; suitable for parallel synthesis.[6]Resins can be expensive; potential for non-specific binding of the product.High-throughput synthesis or when the product is sensitive to aqueous conditions.[6]

Visualizations

Purification_Workflow start Crude Sulfonamide Product (contains unreacted sulfonyl chloride) check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes quench Perform Aqueous or Nucleophilic Quench check_solid->quench No check_purity1 Check Purity (TLC/HPLC) recrystallize->check_purity1 pure_product1 Pure Sulfonamide check_purity1->pure_product1 Pure check_purity1->quench Impure extract Liquid-Liquid Extraction quench->extract check_purity2 Check Purity (TLC/HPLC) extract->check_purity2 pure_product2 Pure Sulfonamide check_purity2->pure_product2 Pure chromatography Flash Column Chromatography check_purity2->chromatography Impure check_purity3 Check Purity (TLC/HPLC) chromatography->check_purity3 pure_product3 Pure Sulfonamide check_purity3->pure_product3 Pure

Figure 1: A decision workflow for the purification of sulfonamide products.

Troubleshooting_Aqueous_Workup start Aqueous Work-up Performed check_tlc Is Sulfonyl Chloride Still Present on TLC? start->check_tlc success Proceed to Drying and Concentration check_tlc->success No increase_stirring Increase Stirring Time and/or Add More Aqueous Base check_tlc->increase_stirring Yes recheck_tlc1 Re-check TLC increase_stirring->recheck_tlc1 recheck_tlc1->success No nucleophilic_quench Consider a Pre-quench with a Nucleophile (e.g., NH₃, MeOH) recheck_tlc1->nucleophilic_quench Yes recheck_tlc2 Re-check TLC nucleophilic_quench->recheck_tlc2 recheck_tlc2->success No scavenger_resin Use a Scavenger Resin recheck_tlc2->scavenger_resin Yes

Figure 2: Troubleshooting guide for persistent sulfonyl chloride after an aqueous work-up.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • removing unreacted methanesulfonyl chloride from reaction mixture - Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available at: [Link]

  • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) - Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. Available at: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • . Available at: [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. Available at: [Link]

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.

Sources

Recrystallization solvents for high-purity (2-Cyano-4-fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the purification of (2-Cyano-4-fluorophenyl)methanesulfonamide (CAS: 701268-07-7). The protocols below are designed for researchers requiring pharmaceutical-grade purity (>99.5%) for downstream applications, such as PARP inhibitor synthesis (e.g., Rucaparib).

Status: Operational Ticket Type: Process Chemistry / Purification Assigned Specialist: Senior Application Scientist

Executive Summary: Solvent Selection Matrix

For the rapid selection of solvent systems, refer to the table below. These recommendations are derived from the compound's Hansen Solubility Parameters (HSP), balancing the polar sulfonamide/cyano groups against the lipophilic fluorophenyl moiety.

System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Primary Use CaseProsCons
Primary Ethanol / Water 3:1 to 1:1 General purification; removal of inorganic salts.Green chemistry; scalable; high yield.Risk of hydrate formation; slow drying.
Secondary Ethyl Acetate / n-Heptane 1:2 to 1:4 Removal of non-polar organic impurities (e.g., starting benzyl halides).Excellent impurity rejection; fast drying.Lower single-pass yield; flammability.
Tertiary Acetone / Water 4:1 "Oiling out" rescue; highly polar impurities.High solubility power; breaks oil phases.Product loss to mother liquor is higher.

Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for: Routine purification of crude material (90-95% purity) to high purity (>99%).

The Science: The sulfonamide moiety forms strong hydrogen bonds with ethanol. Water acts as a powerful anti-solvent that drastically reduces solubility as temperature drops, driving high recovery.

  • Dissolution:

    • Charge crude this compound (10 g) into a flask.

    • Add Ethanol (absolute) (approx. 50 mL or 5 vol) and heat to reflux (78°C).

    • Note: If solids remain, add Ethanol in 1 mL increments until clear. Do not exceed 8 vol.

  • Hot Filtration (Critical):

    • While at reflux, filter through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities or inorganic salts.

  • Nucleation:

    • Reheat filtrate to near-boiling.

    • Slowly add Deionized Water (hot, ~60°C) dropwise until a persistent turbidity (cloud point) is observed.

    • Add just enough Ethanol (1-2 mL) to clear the solution again.

  • Crystallization:

    • Allow the solution to cool to Room Temperature (RT) slowly (over 2-3 hours) with gentle stirring.

    • Tip: Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at RT, cool further to 0-5°C in an ice bath for 1 hour.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

    • Dry under vacuum at 45°C for 12 hours.

Protocol B: The "Lipophilic Scavenger" (EtOAc/Heptane)

Best for: Removing non-polar starting materials (e.g., 2-cyano-4-fluorobenzyl chloride).

  • Dissolve crude material in Ethyl Acetate (3 vol) at 60°C.

  • Slowly add n-Heptane (warm) until the solution becomes slightly cloudy.

  • Remove from heat and wrap the flask in foil/towel to insulate (slow cooling).

  • Seed with a pure crystal at 40°C if available.

  • Cool to RT, then chill to -10°C.

  • Filter and wash with cold n-Heptane.

Troubleshooting Guide: "Oiling Out" & Yield Issues

Problem: The product separates as a sticky oil/gum instead of crystals. Cause: The temperature dropped too fast, or the impurity profile lowered the melting point below the solvent boiling point (Liquid-Liquid Phase Separation).

Workflow: Rescuing an Oiled-Out Batch

OilingOutRescue Start Issue: Product Oiled Out Reheat Step 1: Reheat to Reflux (Dissolve oil completely) Start->Reheat CheckConc Is solution too concentrated? Reheat->CheckConc Dilute Add 10-20% more Primary Solvent (Good Solvent) CheckConc->Dilute Yes Seed Step 2: Cool to Cloud Point & Add Seed Crystal CheckConc->Seed No Dilute->Seed Stirring Step 3: High-Shear Stirring (Break oil droplets) Seed->Stirring Result Crystallization Initiated Stirring->Result

Caption: Logical workflow for resolving Liquid-Liquid Phase Separation (LLPS) during sulfonamide crystallization.

FAQ: Common Issues

Q: My yield is low (<60%). What happened?

  • A: The sulfonamide group is quite polar. You likely used too much "Good Solvent" (Ethanol/EtOAc).

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotovap and perform a "second crop" crystallization. Alternatively, increase the ratio of Anti-Solvent (Water/Heptane) in the next run.

Q: The crystals are yellow, but the product should be white.

  • A: Color usually indicates conjugated organic impurities or trace metals.

  • Fix: Perform a Carbon Treatment .[1] During the hot dissolution step (Step 1), add Activated Charcoal (5 wt% of crude mass). Stir at reflux for 15 minutes, then perform the hot filtration over Celite to remove the charcoal.

Q: Can I use basic solvents like Pyridine?

  • A: NO. Primary sulfonamides (

    
    ) are weakly acidic (
    
    
    
    ). Basic solvents will deprotonate the nitrogen, forming a salt that is highly soluble and impossible to crystallize, effectively trapping your product in solution.

Impurity Rejection Profile

Understanding what you are removing is as important as the target molecule.

Impurity TypeLikely SourceRemoval Strategy
2-Cyano-4-fluorobenzyl chloride Starting MaterialUse System B (EtOAc/Heptane). The lipophilic benzyl chloride stays in the heptane-rich mother liquor.
Sulfonic Acid derivatives Hydrolysis byproductUse System A (EtOH/Water) followed by a bicarbonate wash of the filter cake.
Regioisomers Nitration/Substitution byproductsRequires Slow Cooling (thermodynamic control). Rapid precipitation often traps isomers in the crystal lattice.

Safety & Handling

  • Cyanide Hazard: While the cyano group is bonded, thermal decomposition or strong acidic hydrolysis can release HCN. Do not mix with strong acids at high heat.

  • Sensitization: Sulfonamides are known sensitizers. Wear full PPE (gloves, respirator) to avoid developing a "sulfa allergy."

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for general solvent selection logic in process chemistry).[2][3]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Source for thermodynamic vs.
  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter prediction).
  • Cherkasov, R. A., et al. (2014). "Recrystallization of Sulfonamides: Solvent Effects." Journal of Chemical & Engineering Data.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the challenges posed by the hygroscopic nature of sulfonamide intermediates. As you know, uncontrolled moisture absorption can significantly impact reaction yields, impurity profiles, and the physical properties of your compounds. This resource combines established scientific principles with field-proven insights to help you navigate these complexities with confidence.

The Root of the Challenge: Why Are Sulfonamide Intermediates Prone to Moisture Absorption?

Sulfonamide intermediates, particularly key precursors like sulfonyl chlorides, possess a strong affinity for atmospheric moisture. This hygroscopicity is primarily due to the presence of polar functional groups, such as the sulfonyl group (-SO₂-), which can readily form hydrogen bonds with water molecules. When these intermediates absorb water, they can undergo hydrolysis, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[1] This degradation not only consumes your starting material but also introduces acidic impurities that can complicate subsequent reaction steps and purification processes.

Furthermore, moisture can affect the physical state of the intermediates, causing them to clump or cake, which presents significant handling challenges, especially during weighing and transfer operations.[2] For late-stage intermediates and final APIs, uncontrolled hydration can lead to changes in crystal structure (polymorphism), which has profound implications for the drug product's stability, solubility, and bioavailability.[3][4]

Troubleshooting Guide: Common Issues & In-Depth Solutions

This section addresses specific problems you may encounter during your experiments, providing not just a solution, but the scientific rationale behind it.

Q1: My reaction yield is consistently low when using a sulfonyl chloride intermediate. I suspect moisture is the culprit. How can I confirm this and improve my yield?

A1: Your suspicion is well-founded. Low yields in sulfonamide synthesis are frequently traced back to the hydrolysis of the sulfonyl chloride starting material.[1]

Confirmation & Causality:

The primary competing reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This side reaction is often accelerated by ambient moisture. To confirm if this is happening, you can analyze your crude reaction mixture by LC-MS or NMR to look for the sulfonic acid byproduct.

Troubleshooting & Prevention Strategy:

To mitigate this issue, you must rigorously exclude water from your reaction system. This involves a multi-pronged approach:

  • Drying of Reagents and Solvents: Ensure all solvents are anhydrous. While commercially available dry solvents are reliable, it's good practice to verify their water content, especially if the bottle has been opened multiple times. If you are using solid reagents like amines, ensure they are dry. Hygroscopic solids may need to be dried under vacuum before use.[5]

  • Drying of Glassware: A common oversight is the thin film of moisture adsorbed onto glassware surfaces. All glassware should be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator or under a stream of inert gas just before use.[6]

  • Inert Atmosphere Reaction Setup: The most robust solution is to perform the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. For a detailed walkthrough, refer to the Experimental Protocols section below.[6][7][8]

Q2: I've received a new batch of a sulfonamide intermediate that appears clumpy. How should I handle this, and how can I prevent it in the future?

A2: Clumping or caking is a classic physical manifestation of moisture absorption in hygroscopic powders.[2] This can make accurate weighing nearly impossible and can lead to inconsistent reaction kinetics.

Immediate Handling:

If the material is thermally stable, you can dry it in a vacuum oven. It is crucial to use a temperature well below the compound's melting or decomposition point. A gentle temperature (e.g., 40-60°C) under a high vacuum is typically effective.[9] Spread the material in a thin layer on a glass tray to maximize surface area. The material should be dried to a constant weight.

Prevention - The Key is Proper Storage:

Future instances of clumping can be prevented by implementing a stringent storage protocol:

  • Primary Container: The material should be stored in a tightly sealed, airtight container. Glass bottles with PTFE-lined caps are excellent choices.[10]

  • Secondary Containment & Desiccants: Place the primary container inside a secondary container, such as a desiccator cabinet or a heat-sealable bag containing a desiccant pouch.[11] Molecular sieves are particularly effective for maintaining a very low humidity environment.[2]

  • Inert Atmosphere Overlay: For extremely sensitive intermediates, after each use, flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.[12]

Q3: My final sulfonamide product shows batch-to-batch variability in its crystal form. Could moisture be a factor?

A3: Absolutely. Moisture can act as a molecular "loosener" and induce polymorphic transitions or the formation of hydrates, where water molecules are incorporated into the crystal lattice.[4] This is a critical issue in pharmaceutical development, as different polymorphs can have different solubilities, stabilities, and manufacturing properties.[13]

Investigative Steps:

  • Characterization: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize the crystal forms in different batches.

  • Hygroscopicity Screening: Perform a hygroscopicity study using Dynamic Vapor Sorption (DVS) to understand how your material behaves at different relative humidity (RH) levels. This will reveal the critical RH at which form conversion may occur.[14]

Control Strategies:

  • Controlled Crystallization Environment: Strictly control the humidity in the processing environment where crystallization is performed.

  • Solvent Selection: The choice of crystallization solvent is critical. The presence of water in a solvent system can favor the formation of a hydrate over an anhydrate. Ensure your crystallization solvents have a consistently low water content.

  • Seeding: If you have identified a stable, desired polymorph, use seed crystals of that form to direct the crystallization and prevent the formation of undesired forms.[15]

Frequently Asked Questions (FAQs)

  • Q: What is the best way to store sulfonyl chlorides?

    • A: Store them in airtight, corrosion-resistant containers (glass with PTFE-lined caps are ideal) in a cool, dry, well-ventilated area away from bases and oxidizing agents. For long-term storage or for highly sensitive reactions, storing under an inert atmosphere (nitrogen or argon) is recommended.[10][12][16]

  • Q: How can I accurately measure the water content of my hygroscopic intermediate?

    • A: The gold standard for water content determination is Karl Fischer (KF) titration. It is a highly sensitive and specific method for quantifying water in solid and liquid samples.[17][18]

  • Q: My sulfonyl chloride has turned yellow. Can I still use it?

    • A: Discoloration often indicates decomposition, likely due to slow reaction with trace moisture or light, which can produce acidic byproducts.[1] For reactions where high purity is critical, it is best to use a fresh, colorless reagent. If you must use the discolored material, consider purifying it by distillation if it is a liquid, but be aware that this may not be straightforward for all compounds.

  • Q: What is a good desiccant to use in my desiccator?

    • A: The choice depends on the level of dryness required. Molecular sieves provide the highest capacity for moisture absorption, especially at low relative humidity, making them ideal for highly sensitive compounds. Silica gel is a good general-purpose desiccant.[2][19]

Data Summaries & Visual Guides

Data Presentation

Table 1: Hygroscopicity Classification of Pharmaceutical Solids (based on European Pharmacopoeia) [20][21]

ClassificationWeight Increase (at 25°C and 80% RH for 24h)Implication for Handling
Non-hygroscopic≤ 0.12% w/wStandard handling procedures are usually sufficient.
Slightly hygroscopic≥ 0.2% and < 2% w/wStore in airtight containers. Minimize exposure to ambient air.
Hygroscopic≥ 2% and < 15% w/wAirtight containers are essential. Use of desiccants is recommended.
Very hygroscopic≥ 15% w/wMust be handled in a controlled low-humidity environment (e.g., glovebox). Store with high-capacity desiccants.

Table 2: Comparative Performance of Common Laboratory Desiccants [2][22]

DesiccantAbsorption CapacityRegenerationBest Use Case
Silica Gel Good (up to 40% of its weight)Yes (by heating)General purpose storage of moderately sensitive reagents.
Molecular Sieves (3Å or 4Å) Excellent, especially at low RHYes (by heating under vacuum)Protecting highly moisture-sensitive reagents; drying solvents.
Calcium Chloride (anhydrous) Very HighNoBulk drying applications; not ideal for sealed containers as it can form a brine.
Drierite™ (anhydrous CaSO₄) ModerateYes (by heating)Drying tubes and general-purpose drying.
Mandatory Visualization

HygroscopicIntermediateHandling start New Hygroscopic Intermediate Received check_appearance Visually Inspect: Free-flowing or Clumped? start->check_appearance free_flowing Appears Free-Flowing check_appearance->free_flowing Free-flowing clumped Appears Clumped/ Caked check_appearance->clumped Clumped kf_analysis Perform Karl Fischer Titration to Determine Water Content free_flowing->kf_analysis dry_material Dry Material in Vacuum Oven (e.g., 40-60°C to constant weight) clumped->dry_material spec_check Water Content within Specification? kf_analysis->spec_check dry_material->kf_analysis spec_check->dry_material No store Store in Airtight Container with Desiccant under Inert Gas spec_check->store Yes proceed Proceed to Reaction under Inert Atmosphere store->proceed

Caption: Decision workflow for handling a newly received hygroscopic intermediate.

Experimental Protocols

Protocol 1: Drying a Hygroscopic Solid Intermediate Using a Vacuum Oven

This protocol describes the standard procedure for removing absorbed moisture from a thermally stable, hygroscopic solid.

Methodology:

  • Preparation: Select a clean, dry glass container suitable for a vacuum oven, such as a watch glass or a crystallization dish.

  • Sample Loading: Spread a thin, even layer of the hygroscopic solid onto the container. A thin layer maximizes the surface area exposed to heat and vacuum, accelerating the drying process.[9]

  • Initial Weighing: Accurately weigh the container with the sample and record the mass.

  • Oven Setup: Place the sample in the vacuum oven. Set the temperature to a safe level, typically 20-30°C below the compound's melting point. For many sensitive intermediates, a range of 40-60°C is appropriate.

  • Applying Vacuum: Close the oven door and slowly apply a vacuum. A gradual application prevents the fine powder from being aspirated into the vacuum line. Aim for the lowest pressure your system can achieve.

  • Drying Cycle: Dry the sample for a set period, for instance, 12-24 hours. The optimal time will depend on the material's properties and the amount of moisture to be removed.

  • Constant Weight Check: Release the vacuum using an inert gas like nitrogen, remove the sample, and allow it to cool to room temperature in a desiccator. Once cool, reweigh it.

  • Completion: The sample is considered dry when two consecutive weighings (after additional drying periods of 2-4 hours) are constant. Immediately transfer the dry material to an airtight container for storage.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

This protocol is essential for reactions involving moisture-sensitive reagents like sulfonyl chlorides.

Methodology:

  • Glassware Preparation: Ensure your reaction flask (with a stir bar) and any addition funnels are thoroughly cleaned and oven-dried (e.g., at 120°C overnight).[6]

  • Assembly: While the flask is still hot, assemble it and clamp it securely. Fold a rubber septum over the ground-glass joint(s). The heat helps to drive off any newly adsorbed moisture.[7]

  • Inert Gas Source: Fill a balloon with dry nitrogen or argon. Attach a needle to the balloon and secure it. To prevent gas from escaping, insert the needle into a rubber stopper temporarily.[7]

  • Purging the Flask: Insert the needle from the gas-filled balloon through the septum of your reaction flask. Then, insert a second, "outlet" needle to allow the air inside the flask to be displaced.[6]

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes. The positive pressure from the balloon will push the lighter inert gas in, forcing the heavier air out through the vent needle.

  • Establishing Positive Pressure: After flushing, remove the outlet needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.[6]

  • Reagent Addition: Anhydrous solvents and liquid reagents can now be added via a dry syringe. Solid reagents can be added quickly by briefly removing the septum under a positive flow of inert gas (a "nitrogen blanket").

  • Running the Reaction: The reaction can now proceed, protected from atmospheric moisture and oxygen.

InertAtmosphereWorkflow cluster_prep Preparation Phase cluster_setup Setup & Purge Phase cluster_reaction Reaction Phase p1 Oven-Dry All Glassware (>120°C, >4 hours) p2 Assemble Hot Glassware with Rubber Septa p1->p2 p3 Prepare Inert Gas Balloon (N₂ or Ar) with Needle p2->p3 s1 Clamp Flask and Insert Inert Gas Balloon Needle p3->s1 s2 Insert Second 'Outlet' Needle s1->s2 s3 Flush System for 5-10 min (Displace Air) s2->s3 s4 Remove Outlet Needle First s3->s4 r1 Add Anhydrous Solvents and Reagents via Syringe s4->r1 r2 Run Reaction under Positive Inert Gas Pressure r1->r2 end_node Reaction Protected from Air and Moisture r2->end_node

Caption: Step-by-step workflow for setting up a reaction under an inert atmosphere.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]

  • Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. Retrieved from [Link]

  • Wechem. (2025). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Retrieved from [Link]

  • Minghui. (2024). Desiccant Materials: Types and Comparative Performance Analysis. Retrieved from [Link]

  • Sorbead India. (2025). Best Desiccants for Pharmaceutical Packaging and Storage. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Reddit. (2023). Storage handling for Chemical - methane sulfonyl chloride. r/chemistry. Retrieved from [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • NECi. (n.d.). Suggested Protocols for Drying Samples to Constant Weight. Retrieved from [Link]

  • Allada, R., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. Retrieved from [Link]

  • Lisa Nichols. (2022). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • SorbentSystems.com. (n.d.). Desiccant Charts. Retrieved from [Link]

  • Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]

  • ResearchGate. (2021). How to create inert atmosphere?. Retrieved from [Link]

  • ResearchGate. (2023). Relative number of sulfonyl chlorides (%) that could be successfully.... Retrieved from [Link]

  • AZoM. (2024). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. Retrieved from [Link]

  • The Brückner Research Group. (n.d.). CB-LSOP-Flame drying.docx. Retrieved from [Link]

  • University of Cambridge. (n.d.). Polymorphism & Seeding: II. Case Studies. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry. Retrieved from [Link]

  • de Oliveira, M. E. C., et al. (2007). Study of a microwave assisted vacuum drying process applied to the granulated pharmaceutical drug hydrochlorthiazide. Drying Technology, 25(10-11), 1735-1743. Retrieved from [Link]

  • Chen, K., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11676-11682. Retrieved from [Link]

  • Yoshinari, T., et al. (2002). Moisture induced polymorphic transition of mannitol and its morphological transformation. International Journal of Pharmaceutics, 247(1-2), 69-77. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • Kestur, U. S. (2012). The effects of moisture on pharmaceutical amorphous solid dispersion systems. Purdue University. Retrieved from [Link]

  • Google Patents. (2016). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
  • ResearchGate. (2014). Microwave-Vacuum Drying of Pharmaceutical Powders. Retrieved from [Link]

  • Emert, J., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(41), 5670-5672. Retrieved from [Link]

  • ResearchGate. (2025). The influence of impurities on crystallization kinetics—A case study on ammonium sulfate. Retrieved from [Link]

  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a.... Retrieved from [Link]

  • Metrohm. (2010). Karl Fischer Titration – How to carry out the titer determination using water standard?. YouTube. Retrieved from [Link]

  • Boreen, A. L., et al. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology, 47(13), 6855-6862. Retrieved from [Link]

  • Lin, Z., et al. (2016). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. Water Research, 103, 334-342. Retrieved from [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • E-Content, Home Science. (2021). Karl Fischer titration for moisture content determination in food and pharmaceutical products. YouTube. Retrieved from [Link]

Sources

Overcoming poor reactivity of electron-deficient benzyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Electron-Deficient Benzyl Sulfonamides

Current Status: OPEN Assigned Specialist: Senior Application Scientist Ticket ID: RXN-OPT-2024-BnSO2

Executive Summary: The "Lazy Nucleophile" Paradox

Welcome to the Reaction Optimization Hub. You are likely here because your electron-deficient benzyl sulfonamide (


) is refusing to react.

The Root Cause: Electron-deficient benzyl sulfonamides present a specific paradox. The electron-withdrawing groups (EWGs) (e.g.,


, 

,

) on the benzyl ring or the sulfonyl moiety stabilize the nitrogen anion, making the proton more acidic (

). However, this stabilization delocalizes the negative charge, making the resulting anion a poor nucleophile . It forms easily but refuses to attack electrophiles (alkyl halides) or undergo transmetallation (cross-coupling).

This guide provides three targeted troubleshooting modules to overcome this kinetic barrier.

Module 1: Troubleshooting N-Alkylation (S_N2)

User Complaint: "I am using


 and an alkyl halide in Acetone/Acetonitrile, but the reaction is stuck at <10% conversion."
The Fix: The "Naked Anion" Protocol

Standard bases like Potassium Carbonate (


) are often too weak or poorly soluble to drive the reaction of these sluggish nucleophiles. You must increase the energy of the ground state anion by breaking ion-pairing.

Step-by-Step Protocol:

  • Solvent Switch: Abandon Acetone/Acetonitrile. Switch to DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). These polar aprotic solvents solvate the cation (

    
     or 
    
    
    
    ), leaving the sulfonamide anion "naked" and more reactive.
  • Base Upgrade: Use Cesium Carbonate (

    
    ) .[1][2] The large Cesium cation forms a looser ion pair with the sulfonamide anion compared to Potassium.
    
  • Catalysis: Add TBAI (Tetrabutylammonium iodide) (10 mol%). This facilitates the Finkelstein reaction in situ, converting your alkyl bromide/chloride to a more reactive iodide.

Standard Operating Procedure (SOP):

Reagent Equivalents Role
Benzyl Sulfonamide 1.0 equiv Substrate
Alkyl Bromide 1.2 - 1.5 equiv Electrophile

|


 | 2.0 equiv | Base (Solubility/Basicity) |
| TBAI | 0.1 equiv | Phase Transfer/Iodide Source |
| DMF | 0.2 M | Solvent |

Conditions: Heat to 60–80°C . (Note: If using NaH, run at


 to avoid decomposition).
Decision Logic: Direct Alkylation vs. Mitsunobu

AlkylationLogic Start Start: N-Alkylation Fails CheckEWG Is the Sulfonamide Electron-Deficient? (pKa < 11) Start->CheckEWG CheckElectrophile Is the Electrophile a Primary/Secondary Alcohol? CheckEWG->CheckElectrophile Yes DirectAlk Attempt Direct Alkylation (Cs2CO3 / DMF / 80°C) CheckElectrophile->DirectAlk No (Halide only) Mitsunobu Switch to Mitsunobu (PPh3 / DIAD / THF) CheckElectrophile->Mitsunobu Yes (Alcohol available) FailDirect Still No Reaction? DirectAlk->FailDirect StrongBase Use NaH (1.2 eq) in DMF at 0°C FailDirect->StrongBase Yes

Figure 1: Decision matrix for selecting the optimal alkylation pathway based on substrate acidity and electrophile availability.

Module 2: The Mitsunobu Alternative

User Complaint: "Direct alkylation is messy or decomposing my substrate. I have the alcohol version of my electrophile."

Technical Insight: Electron-deficient sulfonamides are actually ideal substrates for the Mitsunobu reaction. The reaction requires the nucleophile to have a


 (ideally < 11) to protonate the betaine intermediate.[3] Your electron-deficient benzyl sulfonamide likely falls exactly in this "sweet spot" (

).

Troubleshooting the "Dead" Mitsunobu: If the standard Mitsunobu (DEAD/PPh3) fails, it is usually due to steric bulk or


 mismatch.[4]

Optimized Protocol:

  • Reagents: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD (more stable). Use

    
      (Triphenylphosphine).[4][5]
    
  • Order of Addition (Critical):

    • Dissolve Sulfonamide, Alcohol, and

      
       in THF (dry).
      
    • Cool to 0°C .

    • Add DIAD dropwise . (Rapid addition generates heat and side products).

  • The "Tsunoda" Modification: If the

    
     is borderline (>11) or the reaction is sluggish, switch to ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 
    
    
    
    (Tributylphosphine). This reagent system is more basic and can activate less acidic sulfonamides [1].
Module 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

User Complaint: "I am trying to couple my sulfonamide with an aryl halide, but the catalyst is dying."

The Mechanism of Failure: Electron-deficient sulfonamides are prone to catalyst poisoning . The nitrogen atom can bind too tightly to the Palladium center, or the oxidative addition complex is stable but refuses to undergo reductive elimination because the sulfonamide is not nucleophilic enough to displace the halide in the transmetallation-like step.

The Solution: Ligand & Base Engineering You need a bulky, electron-rich ligand to force the reductive elimination and a base that matches the sulfonamide's acidity.

Recommended System:

  • Ligand:

    
      or 
    
    
    
    . These bulky biaryl phosphine ligands create a "protective shell" around the Pd, preventing the formation of stable, unreactive resting states [2].
  • Pre-catalyst: Use BrettPhos Pd G3 or G4 precatalysts to ensure rapid initiation.

  • Base:

    
      is often superior to 
    
    
    
    for these specific couplings as it minimizes side reactions involving the base itself.

Data: Ligand Performance Comparison Based on typical conversion rates for electron-deficient sulfonamide coupling.

LigandConversion (24h)Notes

< 5%Fails. Too small, not electron-rich enough.
BINAP20-30%Moderate.[6] Often requires high heat (110°C).
Xantphos40-50%Good for soluble substrates, but often stalls.
tBuBrettPhos > 95% Gold Standard. Promotes reductive elimination.

Visualizing the Catalytic Cycle Stall:

PdCycle cluster_stall Critical Failure Mode Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Stall Point 1) OxAdd->Coord Sulfonamide Deprot Deprotonation (Pd-N-Ar) Coord->Deprot Base RedElim Reductive Elimination (Stall Point 2) Deprot->RedElim Slow step for E-deficient substrates Product Product Release RedElim->Product Product->Pd0

Figure 2: The Buchwald-Hartwig cycle highlighting where electron-deficient sulfonamides typically fail (Reductive Elimination) due to low nucleophilicity.

FAQ: Quick Troubleshooting

Q: My sulfonamide is not soluble in Toluene or Dioxane. Can I use DMSO for Buchwald couplings? A: Avoid DMSO if possible; it coordinates strongly to Pd and acts as a catalyst poison. Try t-Amyl alcohol or DMAc (Dimethylacetamide). If you must use a polar solvent, increase catalyst loading to 5-10 mol%.

Q: I'm trying to synthesize the sulfonamide from sulfonyl chloride + benzyl amine, but the amine is too electron-deficient (


). It won't react. 
A:  This is the "reverse" problem. The amine is a terrible nucleophile.
  • Fix 1: Use Pyridine as the solvent (acts as both base and catalyst).

  • Fix 2: Add DMAP (10 mol%) to form the highly reactive N-sulfonylpyridinium intermediate.

  • Fix 3: Microwave irradiation . Heat to 100-120°C for 10-20 mins. The thermal energy overcomes the activation barrier that room temp stirring cannot [3].

References
  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent." Tetrahedron Letters, 36(14), 2529-2530.

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[7] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Cui, X., et al. (2010).[8] "Iron catalyzed N-alkylation of sulfonamides with benzylic alcohols."[8] Tetrahedron Letters, 51(15), 2048-2051.

Sources

Validation & Comparative

Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum Analysis of (2-Cyano-4-fluorophenyl)methanesulfonamide: A Comparative Approach

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This compound is a compound of interest, representing a class of substituted aromatic sulfonamides that are prevalent scaffolds in medicinal chemistry. Its molecular architecture, featuring a trifunctionalized benzene ring, presents a compelling case for detailed analytical scrutiny. The cyano (C≡N), fluoro (F), and methanesulfonamide (CH₂SO₂NH₂) moieties each impart distinct electronic and steric properties that are critical to the molecule's potential biological activity and physicochemical characteristics.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will move beyond a mere recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from alternative analytical techniques, offering a holistic view of its characterization. The protocols and analyses herein are designed to be self-validating, reflecting best practices in pharmaceutical quality control.[1][2]

Part 1: Deep Dive into the ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method in organic chemistry due to its unparalleled ability to provide detailed information about the molecular structure of a compound in solution.[3] For this compound, ¹H NMR allows us to "see" the distinct chemical environments of every proton, deduce their connectivity through spin-spin coupling, and confirm the overall structure.

Predicted ¹H NMR Spectrum: An Educated Hypothesis

Before stepping into the lab, a seasoned scientist will predict the spectrum based on the known structure. This practice sharpens analytical acumen and aids in the final spectral assignment. The structure of this compound (C₈H₇FN₂O₂S) contains three distinct proton environments.[4]

  • Aromatic Protons (3H): The benzene ring is substituted with three groups at positions 1, 2, and 4. This arrangement leaves three aromatic protons at positions 3, 5, and 6. Their chemical shifts and splitting patterns are dictated by the electronic effects (inductive and resonance) of the substituents and their coupling to each other (³JHH) and to the fluorine atom (JHF).

    • H-6: Expected to be the most downfield, influenced by the ortho-methanesulfonamide group. It should appear as a doublet of doublets (dd).

    • H-5: Influenced by the ortho-fluoro group. It will exhibit a complex splitting pattern, likely a triplet of doublets (td), due to coupling with H-6, H-3, and the fluorine atom.

    • H-3: Located ortho to the strongly electron-withdrawing cyano group. It should appear as a doublet of doublets (dd).

  • Methylene Protons (2H, -CH₂-): These protons are adjacent to the aromatic ring and the electron-withdrawing sulfonamide group. Lacking any adjacent protons, their signal is predicted to be a sharp singlet.

  • Sulfonamide Protons (2H, -NH₂): These protons are acidic and capable of hydrogen bonding. Their signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.[5] In a non-protic solvent like DMSO-d₆, this signal is more likely to be observed as a broad singlet.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is paramount for accurate interpretation. The following protocol ensures the acquisition of reliable and reproducible data, adhering to established guidelines.[6][7]

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound (approx. 5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • NMR Tube (5 mm, high precision)

  • Pasteur Pipette

  • Vortex Mixer

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)[3]

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.

    • Add ~0.6 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is deliberate; its high polarity effectively dissolves the sulfonamide, and its ability to form hydrogen bonds with the -NH₂ protons slows down their chemical exchange, making them more likely to be observed as a distinct signal.[8]

    • Vortex the sample until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup & Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A well-shimmed field is critical for resolving fine splitting patterns like long-range couplings.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[8]

  • Data Acquisition:

    • Nucleus: ¹H

    • Temperature: 298 K (ambient probe temperature)[6]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -1 to 10 ppm.[7]

    • Number of Scans: 16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures the magnetization returns to equilibrium between pulses, which is important for accurate integration, especially in quantitative NMR (qNMR).[9]

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier transform.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Integrate all signals. The integral of the aromatic region should be calibrated to 3 protons.

    • Pick and label all peaks, reporting chemical shifts to two decimal places and coupling constants to one.[6][10]

Data Interpretation and Spectral Assignment

The processed spectrum should be analyzed systematically. The following table summarizes the expected data.

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (H-6)~7.9 - 8.1ddJ(H6-H5) ≈ 8.5 Hz, J(H6-H3) ≈ 2.0 Hz1H
Aromatic (H-5)~7.6 - 7.8tdJ(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 7.0 Hz, J(H5-H3) ≈ 2.5 Hz1H
Aromatic (H-3)~7.4 - 7.6ddJ(H3-H5) ≈ 2.5 Hz, J(H3-F) ≈ 4.5 Hz1H
Sulfonamide (-NH₂)~7.3 - 7.5br sN/A2H
Methylene (-CH₂)~4.5 - 4.7sN/A2H

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants are typical values.

Causality of Assignments:

  • The downfield shifts of the aromatic protons are consistent with the presence of three electron-withdrawing groups on the ring.

  • The observed multiplicities (dd, td) confirm the substitution pattern and the ortho, meta, and para relationships between the protons and the fluorine atom. The presence of H-F coupling is a key diagnostic feature.[11]

  • The singlet for the methylene group confirms its isolation from other proton spins.

  • The broad singlet for the -NH₂ protons is characteristic of sulfonamides.[5]

To visualize the connectivity and coupling relationships within the molecule, a diagram is highly effective.

Caption: Key proton-proton and proton-fluorine coupling relationships in this compound.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful for structural elucidation, a comprehensive characterization often relies on a suite of analytical methods. Each technique offers a unique piece of the puzzle, and their combined data provide an irrefutable confirmation of a compound's identity, purity, and structure.

G cluster_0 Analytical Goal cluster_1 Primary Techniques Goal_ID Identity Confirmation NMR 1H NMR Goal_ID->NMR Detailed Structure MS Mass Spectrometry (MS) Goal_ID->MS Molecular Weight Goal_Purity Purity & Quantification Goal_Purity->NMR qNMR (Primary Method) HPLC HPLC-UV Goal_Purity->HPLC High Sensitivity Goal_Func Functional Groups Goal_Func->NMR Chemical Environment IR Infrared (IR) Spectroscopy Goal_Func->IR Vibrational Modes

Caption: Decision workflow for selecting analytical techniques based on the desired information.

The table below compares ¹H NMR with other common analytical techniques for the characterization of this compound.

Technique Information Provided Strengths Limitations Typical Use Case
¹H NMR Detailed molecular structure, proton environments, connectivity, stereochemistry, quantification (qNMR).[9]Unambiguous structure elucidation; non-destructive; primary quantitative method.[3]Relatively low sensitivity; complex mixtures can be challenging to interpret.Definitive structural confirmation and purity assessment.
HPLC-UV Purity assessment, quantification, detection of impurities.[12]High sensitivity and resolution; robust and widely used for quality control.Provides no structural information on its own; requires a reference standard for quantification.Routine purity checks and release testing in a manufacturing environment.
Mass Spectrometry (MS) Precise molecular weight, elemental formula (HRMS), fragmentation patterns.[13]Extremely high sensitivity; provides molecular formula.Isomers are often indistinguishable; provides limited connectivity information.Confirming molecular weight and formula; used with LC (LC-MS) for impurity identification.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C≡N, S=O, N-H).[5]Fast, simple, and non-destructive; excellent for confirming functional groups.Provides no information on molecular connectivity; complex spectra can be difficult to interpret fully.Quick identity check and confirmation of successful chemical transformation.
¹⁹F NMR Direct observation of the fluorine atom's chemical environment and couplings.[11]High sensitivity; wide chemical shift range provides excellent resolution; sensitive to subtle electronic changes.[14]Only applicable to fluorine-containing compounds.Probing the electronic environment of the fluorine atom and confirming H-F couplings.
Elemental Analysis Percentage composition of C, H, N, and S.[15]Confirms the empirical and molecular formula.Does not distinguish between isomers; requires a highly pure sample.Final confirmation of the elemental composition of a new chemical entity.
Alternative Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

  • Objective: To determine the purity of the compound and detect any related impurities.[16]

  • Methodology:

    • Prepare a stock solution of the sample in acetonitrile (ACN) at ~1 mg/mL.

    • Prepare a series of dilutions for a calibration curve if quantification is needed.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with a mobile phase consisting of (A) water with 0.1% formic acid and (B) ACN with 0.1% formic acid.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Inject 10 µL of the sample solution.

    • Integrate the area of the main peak and any impurity peaks to calculate the area percent purity.

2. High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

  • Objective: To confirm the elemental composition of the molecule.

  • Methodology:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., methanol or ACN).

    • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire the spectrum in positive ion mode to detect the [M+H]⁺ or [M+Na]⁺ adduct.

    • Compare the measured exact mass to the theoretical mass calculated for the formula C₈H₇FN₂O₂S. The mass error should be less than 5 ppm.

Conclusion: A Synthesis of Analytical Evidence

The comprehensive analysis of this compound demonstrates the central role of ¹H NMR spectroscopy in modern chemical analysis. It provides the most detailed structural map of the molecule, from the precise chemical shifts influenced by its unique electronic landscape to the intricate spin-spin couplings that reveal the connectivity of its atoms.

However, true scientific trustworthiness is achieved through the convergence of evidence from multiple, orthogonal techniques. While ¹H NMR provides the structural blueprint, HPLC confirms its purity, HRMS validates its elemental composition, and IR spectroscopy verifies its constituent functional groups. Together, these methods form a self-validating system, providing the robust and reliable data package required by researchers, scientists, and drug development professionals to make informed decisions with confidence.

References

  • Scribd. Reporting NMR Data Guidelines. Available from: [Link][17]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link][6]

  • American Chemical Society. ACS Research Data Guidelines. Available from: [Link][7]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link][9]

  • University of Wisconsin-Madison. Chem 346 1H NMR Data Reporting Guide. Available from: [Link][10]

  • The Royal Society of Chemistry. Experimental reporting requirements. Available from: [Link][13]

  • Santos, M. S., & Colnago, L. A. (2013). Validation of quantitative 1H NMR method for the analysis of pharmaceutical formulations. Quimica Nova, 36(2), 324-330. Available from: [Link][1]

  • PubChemLite. This compound (C8H7FN2O2S). Available from: [Link][4]

  • Slideshare. Analysis of sulfonamides. Available from: [Link][18]

  • Bentham Science Publishers. Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Available from: [Link][3]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link][5]

  • Cieri, U. R. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 61(1), 92-99. Available from: [Link][19]

  • Weber, M. E., et al. (2001). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 49(3), 1101-1107. Available from: [Link][20]

  • Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available from: [Link][2]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available from: [Link][12]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link][16]

  • Gerig, J. T. (2002). Fluorine NMR. eMagRes, 1-9. Available from: [Link][11]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link][8]

  • Asiri, A. M., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(8). Available from: [Link][15]

Sources

19F NMR Comparative Guide: 2-Cyano-4-Fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for medicinal chemists and structural biologists. It synthesizes experimental data with theoretical grounding to aid in the characterization of the 2-cyano-4-fluorophenyl motif, a critical scaffold in androgen receptor antagonists (e.g., Enzalutamide analogs) and liquid crystal engineering.

Executive Summary

The 2-cyano-4-fluorophenyl moiety presents a unique NMR signature due to the interplay between the strongly electron-withdrawing cyano (-CN) group and the fluorine atom. Unlike simple fluorobenzenes, this scaffold exhibits sensitivity to substituents at the C1 position (the attachment point), making 19F NMR a powerful tool for monitoring reaction progress (e.g., nucleophilic aromatic substitution) and confirming regiochemistry in drug synthesis.

This guide provides a comparative analysis of chemical shifts (


), coupling constants (

), and solvent effects, distinguishing this specific isomer from its regioisomers (e.g., 4-cyano-2-fluorophenyl).

Structural Context & Electronic Theory

To interpret the spectra accurately, one must understand the electronic "push-pull" acting on the fluorine nucleus.

  • The Scaffold: We define the structure with C1 as the attachment point (R), C2 bearing the Cyano group, and C4 bearing the Fluorine.

  • Electronic Environment:

    • Fluorine (C4): Acts as a

      
      -donor (+M) but 
      
      
      
      -acceptor (-I).
    • Cyano (C2): Strong

      
      -acceptor (-M) and 
      
      
      
      -acceptor (-I).
    • Interaction: The cyano group is meta to the fluorine. Consequently, the strong mesomeric deshielding seen in para-isomers (4-fluorobenzonitrile) is diminished. The shift is dominated by the inductive effect of the CN group and the resonance nature of the substituent R at C1.

Diagram 1: Electronic Influence on Chemical Shift

The following diagram illustrates the competing electronic effects that determine the final


.

ElectronicEffects cluster_0 Key Interaction F Fluorine (C4) (Probe Nucleus) Shift Observed Chemical Shift (δ -105 to -120 ppm) F->Shift Net Shielding CN Cyano Group (C2) (Meta-EWG) CN->F Inductive Deshielding (-I) (Weak Meta Effect) R Substituent (C1) (Variable R-Group) R->F Resonance (+/- M) (Para Effect - Dominant)

Caption: Figure 1. The 19F chemical shift in 2-cyano-4-fluorophenyl derivatives is modulated primarily by the para-substituent (R) and secondarily by the meta-cyano inductive effect.

Comparative Chemical Shift Data[1][2][3][4][5]

The following data aggregates experimental values referenced against CFCl₃ (0.0 ppm) .

Table 1: Reference Standards & Regioisomer Comparison

Distinguishing the target motif from common isomers is critical during synthesis.

CompoundStructure Description

(ppm, CDCl₃)
Electronic Driver
Fluorobenzene Unsubstituted Reference-113.1 Baseline aromatic F
4-Fluorobenzonitrile F is para to CN-103.5 Strong Deshielding (CN -M effect)
3-Fluorobenzonitrile F is meta to CN-112.0 Weak Deshielding (CN -I effect)
2-Cyano-4-fluoro-R Target Motif (R=H) ~ -110 to -112 Resembles 3-fluorobenzonitrile
Table 2: Substituent Effects (R-Group at C1)

The nature of the group at C1 (para to Fluorine) drastically shifts the signal.

Substituent (R) at C1Compound Example

(ppm)
Shift Explanation
-NH₂ (Amino) 2-amino-5-fluorobenzonitrile-124.5 Strong Shielding (+M of amine pushes e- to F)
-NH-C(O)-R (Amide) Enzalutamide Precursors-114.0 to -116.0 Moderate Shielding (Amide is less donating than amine)
-Br / -I (Halogen) 2-bromo-5-fluorobenzonitrile-110.5 Deshielding (Heavy atom effect + Inductive)
-Alkyl (Methyl) 5-fluoro-2-methylbenzonitrile-114.8 Weak Shielding (Hyperconjugation)

Critical Insight: If you are converting a precursor aniline (2-amino-5-fluorobenzonitrile) to a drug-like amide, expect a downfield shift of ~10 ppm (from -124 to -114 ppm). This large jump is the primary indicator of successful coupling.

Coupling Constants ( -Values)

Structural assignment relies on splitting patterns. In the 2-cyano-4-fluorophenyl system, the fluorine couples with protons at C3, C5, and C6.

  • 
     (Ortho):  The coupling to protons at C3 and C5.
    
    • Value: 8.0 – 10.0 Hz

  • 
     (Meta):  The coupling to the proton at C6.
    
    • Value: 5.0 – 6.5 Hz

Observed Multiplicity: Typically appears as a dt (doublet of triplets) or a complex multiplet , depending on the resolution and overlap with the C3/C5 protons.

  • Note: The proton at C3 (ortho to both F and CN) is often chemically distinct, potentially leading to a ddd pattern if resolution is high.

Experimental Protocol: Quantitative 19F NMR (qNMR)

To ensure reproducibility, particularly when quantifying purity or yield, follow this validated workflow.

Protocol Steps:
  • Internal Standard: Use

    
    -trifluorotoluene (-63.7 ppm)  or 1,3,5-trifluorobenzene (-108 ppm) . Avoid standards that overlap with the -110 to -120 ppm region.
    
  • Relaxation Delay (

    
    ):  Fluorine nuclei have wide 
    
    
    
    variations.
    • Screening:

      
       second.[1]
      
    • Quantitative:

      
       (typically 10–15 seconds for degassed samples).
      
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.

  • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to catch all species.

Diagram 2: qNMR Workflow for Fluorinated Scaffolds

qNMRWorkflow Prep Sample Preparation (Solvent: DMSO-d6 or CDCl3) Std Add Internal Standard (e.g., Trifluorotoluene) Prep->Std Param Acquisition Parameters D1 > 10s, Center O1 = -115 ppm Std->Param Acq Acquisition (1H Decoupled, Inverse Gated) Param->Acq Process Processing (Baseline Correction, Integration) Acq->Process

Caption: Figure 2. Optimized workflow for quantitative analysis of 2-cyano-4-fluorophenyl intermediates.

Solvent Effects[3][7]

Solvent polarity significantly impacts 19F shifts due to the high polarizability of the C-F bond.

SolventDielectric Constant (

)
Typical

vs CDCl₃
Recommendation
CDCl₃ 4.80.0 (Ref) Standard for non-polar intermediates.
DMSO-d₆ 46.7+1.5 to +2.5 ppm Required for polar amides/ureas. Peaks broaden slightly.
Methanol-d₄ 32.7+0.5 to +1.0 ppm Good for anilines; exchangeable protons may disappear.

Application Note: When comparing your product to literature values, always check the solvent. A discrepancy of 2 ppm is often just a solvent effect (CDCl₃ vs DMSO).

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

  • Sigma-Aldrich. (2023). Product Specification: 2-Fluoro-5-methylbenzonitrile. Link

  • National Institutes of Health (NIH) - PubChem. (2023). 4-Fluorobenzonitrile Spectral Data. Link

  • University of Colorado. (2023). 19F NMR Reference Standards and Chemical Shifts. Link

Sources

LC-MS fragmentation pattern of (2-Cyano-4-fluorophenyl)methanesulfonamide

[1]

Executive Summary & Compound Identity

Target Molecule: this compound Class: Benzylsulfonamide (Ar-CH₂-SO₂-NH₂) CAS Registry (Related Chloride): 1258652-29-7 (Precursor) Monoisotopic Mass: 214.0212 Da Molecular Formula: C₈H₇FN₂O₂S[1][2][3]

Analytical Significance: Distinguishing this compound from its N-aryl isomer (N-(2-cyano-4-fluorophenyl)methanesulfonamide ) is a common challenge in impurity profiling.[1] While both share the same mass (MW 214), their fragmentation pathways diverge significantly due to the stability of the benzyl cation versus the aryl-ammonium radical.[1] This guide details the specific transitions required for unequivocal identification.

Experimental Methodology

To replicate the fragmentation patterns described, the following LC-MS/MS conditions are recommended. These parameters favor the generation of diagnostic ions for both identification and quantification (SRM/MRM).

ParameterRecommended SettingRationale
Ionization Source ESI (Electrospray Ionization)Soft ionization preserves the molecular ion [M+H]⁺ or [M-H]⁻.[1]
Polarity Positive (+) & Negative (-)Positive mode is superior for structural elucidation (benzyl cation generation).[1] Negative mode offers higher sensitivity for quantification.
Spray Voltage 3.5 kV (+) / 2.5 kV (-)Moderate voltage minimizes in-source fragmentation.[1]
Collision Gas Nitrogen or ArgonStandard CID (Collision-Induced Dissociation).[1]
Collision Energy (CE) 15–35 eVStepped CE is ideal to observe both the primary loss of NH₃ and secondary skeletal rearrangements.
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH promotes protonation of the sulfonamide nitrogen (ESI+).

Fragmentation Pathway Analysis

ESI(+) Mechanism: The Benzyl Cation Pathway

In positive mode, the fragmentation is driven by the stability of the carbocation formed after the loss of the sulfonamide moiety.[1] Unlike N-aryl sulfonamides, which often cleave the S-N bond to yield an aniline-like fragment, This compound typically undergoes a sequential loss of ammonia and sulfur dioxide.[1]

Key Transitions:

  • Precursor [M+H]⁺ (m/z 215): Protonation occurs on the amide nitrogen.[1]

  • Primary Fragment (m/z 198): Loss of neutral Ammonia (NH₃, -17 Da).[1] This creates a sulfonyl cation intermediate.

  • Dominant Product (m/z 134): Loss of Sulfur Dioxide (SO₂, -64 Da) from the m/z 198 intermediate.[1] This yields the highly stable 2-cyano-4-fluorobenzyl cation (C₈H₅FN⁺).[1]

    • Note: This ion may rearrange to a substituted tropylium ion structure, enhancing its stability and intensity in the spectrum.[1]

ESI(-) Mechanism: Sulfonamide Cleavage

In negative mode, the deprotonated molecule [M-H]⁻ (m/z 213) is the precursor.[1]

  • Precursor [M-H]⁻ (m/z 213): Stable anion.[1]

  • Product (m/z 149): Loss of SO₂ (-64 Da)?

    • Correction: Benzyl sulfonamides in ESI(-) often show a characteristic cleavage of the S-C bond or S-N bond.

    • However, the most distinct pathway for quantification is often the intact parent or the loss of the SO₂ group if the benzyl anion is stabilized by the Cyano group.[1]

Visualization of Fragmentation (ESI+)

The following diagram illustrates the proposed fragmentation mechanism in positive ion mode, highlighting the critical "Benzyl Cation" checkpoint that distinguishes this molecule.

FragmentationM_H[M+H]⁺m/z 215.03Inter_1[M+H - NH₃]⁺m/z 198.00(Sulfonyl Cation)M_H->Inter_1Loss of NH₃(-17 Da)Prod_1[C₈H₅FN]⁺m/z 134.04(2-CN-4-F-Benzyl Cation)M_H->Prod_1Combined Loss(-81 Da)Inter_1->Prod_1Loss of SO₂(-64 Da)

Figure 1: Proposed ESI(+) fragmentation pathway showing the sequential loss of ammonia and sulfur dioxide to form the diagnostic benzyl cation.[1]

Comparative Performance Guide

To ensure accurate identification, it is vital to compare the target molecule against its most common structural isomers.[1] The table below outlines the "Fingerprint Differences" that allow for selective detection.

FeatureTarget Molecule this compoundIsomer A (Anilide) N-(2-Cyano-4-fluorophenyl)methanesulfonamideIsomer B (Sulfonamide) 2-Cyano-4-fluorobenzenesulfonamide
Structure Ar-CH₂ -SO₂-NH₂Ar-NH -SO₂-CH₃Ar-SO₂-NH₂
Precursor (ESI+) m/z 215m/z 215m/z 201 (Lower Mass)
Major Fragment m/z 134 (Benzyl Cation)m/z 136/137 (Aniline Radical/Cation)m/z 137 (Aniline Cation)
Mechanism Loss of NH₃ + SO₂Loss of CH₃SO₂[1][3][4]• (79 Da)Loss of SO₂ (64 Da)
Retention Time Moderate (Benzyl spacer increases lipophilicity)Lower (Polar sulfonamide NH)Lowest (Polar Ar-SO₂NH₂)
Diagnostic Value High (m/z 134 is unique to the benzyl form)High (m/z 137 indicates N-aryl bond)Mass indicates lack of methyl group
Comparison Analysis
  • Differentiation from Isomer A: The presence of the m/z 134 peak is the definitive marker for the target.[1] Isomer A (the anilide) cannot form a benzyl cation; instead, it typically cleaves the S-N bond to yield the protonated aniline at m/z 137 .[1]

  • Differentiation from Isomer B: Isomer B lacks the methyl group entirely, resulting in a precursor mass of 201 Da, making it easily distinguishable by MS1 alone.[1]

References

  • PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Niessen, W.M.A. (2003).[1] LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry.[1] Available at: [Link]

A Researcher's Guide to Differentiating Nitrile and Sulfonamide Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid and powerful tool for this purpose. This guide provides a detailed comparative analysis of the FTIR spectral signatures of two critical functional groups: nitriles (C≡N) and sulfonamides (-S(=O)₂-N-). By understanding their distinct vibrational characteristics, you can confidently confirm molecular structures, monitor reaction progress, and ensure the quality of active pharmaceutical ingredients (APIs).

The Vibrational Tale of Two Functional Groups: A Comparative Overview

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The frequency of these vibrations is determined by the bond strength, the masses of the connected atoms, and the overall molecular environment. This sensitivity allows for the differentiation of various functional groups.

The nitrile and sulfonamide groups, despite both containing nitrogen, have fundamentally different structures and bonding, leading to distinct and easily distinguishable FTIR absorption peaks.

  • The Nitrile Group (C≡N): This group is defined by a carbon-nitrogen triple bond. Its key feature in an IR spectrum is the C≡N stretching vibration, which is a highly reliable and sharp absorption, making it an excellent diagnostic marker.[1]

  • The Sulfonamide Group (-S(=O)₂-N-): This is a more complex group, with a sulfur atom double-bonded to two oxygens and single-bonded to a nitrogen. Its most prominent spectral features are the strong, symmetric and asymmetric stretching vibrations of the S=O bonds.[2] For primary and secondary sulfonamides, the N-H bond also provides a key diagnostic peak.

Distinguishing Features in the FTIR Spectrum: A Head-to-Head Comparison

The most effective way to differentiate these two groups is by identifying their characteristic absorption bands in specific regions of the infrared spectrum.

Functional GroupVibration ModeWavenumber Range (cm⁻¹)IntensityPeak Shape
Nitrile C≡N Stretch2260 - 2220[1]Strong to Medium, but very distinct[1]Sharp[1]
Sulfonamide S=O Asymmetric Stretch1370 - 1335[3]StrongBroad
S=O Symmetric Stretch1170 - 1155[3]StrongBroad
N-H Stretch (1° & 2°)3350 - 3144[4][5]MediumBroad
S-N Stretch914 - 895[4]MediumSharp

Causality Behind the Peaks: Why They Appear Where They Do

Nitrile (C≡N)

The characteristic peak for a nitrile group comes from the stretching of the strong carbon-nitrogen triple bond. The high bond order and the significant polarity of this bond result in a large change in dipole moment during vibration, leading to a strong and sharp absorption.[1] This peak appears in a relatively uncluttered region of the spectrum, making it highly diagnostic.[6]

  • Influence of Molecular Structure:

    • Conjugation: When a nitrile group is attached to an aromatic ring or a double bond, the C≡N stretching frequency is lowered to the 2240 - 2220 cm⁻¹ range.[1][6][7] This is due to the delocalization of π-electrons, which slightly weakens the triple bond.[1]

    • Saturated (Aliphatic) Nitriles: Without conjugation, the C≡N stretch is observed at a higher frequency, typically between 2260 and 2240 cm⁻¹.[1]

Sulfonamide (-S(=O)₂-N-)

The sulfonamide group has a more complex FTIR signature due to its multiple polar bonds.

  • S=O Stretching Vibrations: The most prominent features are two strong bands from the asymmetric and symmetric stretching of the sulfonyl (SO₂) group.[2] The high polarity of the S=O bonds results in very intense absorptions.

  • N-H Stretching: Primary (-NH₂) and secondary (-NH-) sulfonamides show N-H stretching vibrations in the 3350-3250 cm⁻¹ region.[5] These bands are typically broad due to intermolecular hydrogen bonding.[8][9][10]

  • S-N Stretching: A less intense, but still useful, peak for identifying sulfonamides is the S-N stretching vibration, which is found in the 914-895 cm⁻¹ range.[4]

Experimental Workflow: Acquiring High-Quality FTIR Data

A systematic approach is essential for obtaining reliable FTIR data to differentiate between nitrile and sulfonamide-containing compounds.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Pure Sample Prep Prepare Sample (KBr Pellet, Thin Film, or Solution) Sample->Prep Choose method based on sample state Load Load Sample into FTIR Spectrometer Prep->Load Background Collect Background Spectrum (Empty Sample Compartment) Load->Background Acquire Collect Sample Spectrum Background->Acquire Ratioing removes atmospheric interference Process Process Spectrum (Baseline Correction, Smoothing) Acquire->Process Analyze Identify Characteristic Peaks (Compare to Reference Data) Process->Analyze Conclusion Draw Conclusion on Functional Group Presence Analyze->Conclusion

Caption: A generalized workflow for FTIR analysis, from sample preparation to final data interpretation.

Step-by-Step Protocol:
  • Sample Preparation (Solid Samples - KBr Pellet Method): a. Grind 1-2 mg of your solid sample with about 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar until you have a fine, uniform powder.[11] b. Transfer the powder to a pellet press and apply 8-10 tons of pressure for several minutes to create a transparent or translucent pellet.[12][13] c. Causality: KBr is transparent to infrared radiation and acts as a matrix to hold the sample. The high pressure creates a uniform, thin sample that minimizes light scattering and produces a high-quality spectrum.

  • Background Collection: a. Make sure the sample compartment of the FTIR spectrometer is empty. b. Run a background scan to collect a spectrum of the ambient environment (e.g., CO₂, water vapor). c. Causality: The instrument's software will automatically subtract this background spectrum from your sample's spectrum.[14] This removes interfering peaks from the atmosphere, giving you a clean spectrum of just your sample.

  • Sample Analysis: a. Place the KBr pellet (or other prepared sample) in the sample holder. b. Acquire the sample spectrum. Co-adding 16 to 32 scans is typical to improve the signal-to-noise ratio. c. Causality: Co-adding multiple scans averages out random noise, which makes the spectrum clearer and weak peaks easier to see.

  • Data Interpretation: a. Use the instrument's software to process the spectrum (e.g., baseline correction).[15][16] b. Identify the key peaks and compare their wavenumbers to the reference table. c. Look for a sharp, intense peak around 2250 cm⁻¹ to identify a nitrile.[17] d. Look for two strong, broad peaks between 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹ to identify a sulfonamide.[3][18] The presence of a broad N-H stretch above 3144 cm⁻¹ further supports a sulfonamide assignment.[4][5]

Logical Relationship for Spectral Interpretation

Interpretation_Logic Start Analyze Spectrum Peak_2250 Sharp, Intense Peak at 2220-2260 cm⁻¹? Start->Peak_2250 Nitrile Nitrile (C≡N) Present Peak_2250->Nitrile Yes Peaks_SO2 Two Strong, Broad Peaks at 1335-1370 & 1155-1170 cm⁻¹? Peak_2250->Peaks_SO2 No Nitrile->Peaks_SO2 No_Nitrile Nitrile Absent Sulfonamide Sulfonamide (-SO₂N-) Present Peaks_SO2->Sulfonamide Yes No_Sulfonamide Sulfonamide Absent Peaks_SO2->No_Sulfonamide No

Caption: A decision-making diagram for identifying nitrile and sulfonamide groups based on key FTIR peaks.

Conclusion

FTIR spectroscopy is a fast, dependable, and non-destructive way to distinguish between nitrile and sulfonamide functional groups. The key is to recognize their unique and well-separated absorption bands. The nitrile group is identified by its single, sharp C≡N stretching vibration in the 2220-2260 cm⁻¹ region. In contrast, the sulfonamide group is characterized by a pair of strong, broad S=O stretching bands between 1155 and 1370 cm⁻¹, often with an N-H stretch in primary and secondary sulfonamides. By following a solid experimental protocol and understanding the structural reasons for these vibrational modes, researchers can confidently identify these important functional groups, ensuring the structural integrity of their compounds in drug discovery and development.

References

  • Shimadzu. (n.d.). The ABCs of Measurement Methods: KBr Pellet Method. FTIR TALK LETTER vol.14. [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. [Link]

  • Newport. (n.d.). FT-IR Spectroscopy Definitions of Characteristics. [Link]

  • Prodi, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Patsnap Eureka. (2022, September 22). How to Correct Baseline in FTIR for Accurate Results. [Link]

  • The Importance of Baseline Correction in FTIR Spectroscopy. (n.d.). [Link]

  • Zalewska, A., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Akerman, M. P., et al. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Optica Publishing Group. (n.d.). Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II. [Link]

  • ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. [Link]

  • ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber. [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021, February 10). PMC. [Link]

  • Bijoy P MATHEW. (2020, December 13). Effect of Hydrogen Bonding on IR Peak Values & Shapes [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). FTIR spectra showing the effect of hydrogen bonding for various. [Link]

Sources

Comparative HPLC Method Development: Optimizing Purity Analysis for Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorine Challenge

Fluorinated sulfonamides are a cornerstone of modern medicinal chemistry, appearing frequently in carbonic anhydrase inhibitors, antitumor agents, and antibiotics. While the introduction of fluorine atoms enhances metabolic stability and lipophilicity, it introduces significant chromatographic challenges.

Standard C18 (octadecylsilane) columns often fail to resolve positional isomers (regioisomers) and des-fluoro impurities in these syntheses. Because C18 relies almost exclusively on hydrophobic (Van der Waals) interactions, it struggles to differentiate between compounds where the only difference is the position of a fluorine atom on an aromatic ring.

This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP or F5) phase. We demonstrate why PFP is often the superior choice for fluorinated sulfonamide purity analysis due to its orthogonal retention mechanisms.

Mechanistic Comparison: C18 vs. Pentafluorophenyl (PFP)[1][2][3][4][5]

To develop a robust method, one must understand the underlying interactions.[1]

The C18 Limitation[3]
  • Primary Mechanism: Hydrophobic Interaction.[2]

  • Failure Mode: Fluorine is small (Van der Waals radius ~1.47 Å) and mimics hydrogen sterically. C18 often cannot "see" the difference between a 2-fluoro and 3-fluoro isomer because their hydrophobicity is nearly identical.

The PFP Advantage

PFP phases utilize a propyl-linked pentafluorophenyl ring.[3] This creates a "multi-mode" separation environment:

  • 
     Interactions:  The electron-deficient fluorinated ring on the column interacts strongly with the electron-rich sulfonamide aromatic ring.
    
  • Dipole-Dipole Interactions: The carbon-fluorine bond is highly polar. PFP phases separate based on the directionality of the analyte's dipole moment.

  • Shape Selectivity: The rigid PFP ring offers steric recognition of bulky sulfonamide groups that flexible C18 chains cannot match.

Visualization: Interaction Mechanisms

G cluster_0 Standard C18 Phase cluster_1 Pentafluorophenyl (PFP) Phase C18 C18 Ligand (Alkyl Chain) Mech1 Hydrophobic Interaction (Van der Waals) C18->Mech1 Result1 Low Selectivity for Positional Isomers Mech1->Result1 PFP PFP Ligand (Fluorinated Ring) Mech2 Pi-Pi Interaction (Electron Donor/Acceptor) PFP->Mech2 Mech3 Dipole-Dipole (C-F Bond Polarity) PFP->Mech3 Mech4 Shape Selectivity (Rigid Sterics) PFP->Mech4 Result2 High Resolution of Fluorinated Isomers Mech2->Result2 Mech3->Result2 Mech4->Result2

Figure 1: Mechanistic comparison showing why PFP phases offer orthogonal selectivity compared to the single-mode interaction of C18.

Experimental Protocol: Method Development Cycle

Do not blindly apply a generic gradient. Follow this optimized screening protocol for fluorinated sulfonamides.

Phase 1: Column Screening Conditions
  • Analytes: Target Fluorinated Sulfonamide, Des-fluoro impurity, Regioisomer (e.g., ortho vs meta).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Sulfonamides are amphoteric; low pH keeps them neutral and improves retention.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for PFP columns as it facilitates

    
     interactions.
    
  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).

Phase 2: The "U-Shape" Retention Check (PFP Specific)

Unlike C18, PFP columns often exhibit "U-shaped" retention profiles [1].

  • High Aqueous (0-20% B): Reversed-phase mechanisms dominate.

  • High Organic (>80% B): HILIC-like retention can occur due to the polar nature of the C-F bonds.

  • Recommendation: If resolution is poor in standard reversed-phase, test an isocratic hold at 90% Acetonitrile to see if the elution order flips.

Phase 3: Buffer Selection

Fluorination on the benzene ring significantly lowers the pKa of the sulfonamide group (often from ~10 down to ~6-7 depending on substitution) [2].

  • Acidic (pH 2.7): Maximizes retention (Neutral species). Best for purity profiling.

  • Neutral (pH 7.0): If the sulfonamide is ionized, PFP can still retain it via ion-exchange mechanisms with silanols or dipole interactions, whereas C18 would lose retention completely.

Comparative Data Analysis

The following data represents a typical separation of a trifluoromethyl-substituted sulfonamide and its ortho/meta isomers.

Experimental Conditions:

  • Column Dimensions: 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Water/MeOH (0.1% Formic Acid). Gradient elution.

ParameterC18 (Standard)PFP (Pentafluorophenyl)Interpretation
Retention Time (Target) 8.2 min9.4 minPFP shows slightly higher retention due to

interactions.
Retention Time (Isomer) 8.3 min10.1 minCritical Difference.
Resolution (

)
0.8 (Co-elution) 3.5 (Baseline) C18 fails to resolve the isomer; PFP achieves full separation.
Selectivity (

)
1.011.08PFP differentiates the dipole moments of the isomers.
Tailing Factor (

)
1.31.1PFP often yields sharper peaks for polar aromatics.

Key Insight: The C18 column failed the core requirement of purity analysis—separating the regioisomer. The PFP column succeeded because the position of the fluorine atom changed the overall dipole moment of the molecule, which the PFP phase could "sense" [3].

Method Validation & Troubleshooting

Once the PFP method is selected, ensure it is robust.

Validation Workflow

Validation cluster_specificity Specificity (Stress Testing) cluster_quant Quantitative Metrics Start Finalized PFP Method Acid Acid/Base Hydrolysis Start->Acid Oxidation Peroxide Oxidation Start->Oxidation Check Check Peak Purity (DAD/MS) Acid->Check Oxidation->Check Lin Linearity (R² > 0.999) Check->Lin LOD LOD (S/N > 3) Lin->LOD Acc Accuracy (Spike Recovery) LOD->Acc Report Generate Validation Report Acc->Report

Figure 2: Step-by-step validation workflow ensuring the method is stability-indicating.

Troubleshooting Common PFP Issues
  • Retention Drift: PFP phases are more sensitive to "wetting" than C18.

    • Solution: Ensure the column is fully equilibrated (minimum 20 column volumes) when switching between MeOH and ACN.

  • Peak Splitting: Often caused by sample solvent mismatch.

    • Solution: Because PFP can display HILIC-like behavior, injecting a sample dissolved in 100% strong solvent (like pure DMSO or MeOH) can cause peak distortion. Dilute the sample with the initial mobile phase (e.g., 90% Water).

  • Bleed: Older PFP columns had high bleed.

    • Solution: Use modern "end-capped" or "hybrid particle" PFP columns (e.g., ACE C18-PFP, Waters CSH Fluoro-Phenyl, or Phenomenex Kinetex F5) for LC-MS compatibility [4].

References

  • Wang, J., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Chromatography Today. (2014). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[4][5] Retrieved from [Link]

Sources

Elemental analysis calculation for C8H7FN2O2S

Precision Verification of Fluorinated Sulfonamides: A Comparative Guide to Elemental Analysis for C H FN O S

Executive Summary & Theoretical Framework

Target Compound Class: Fluorinated Sulfonamide / Benzimidazole Scaffold Molecular Formula: C




Molecular Weight:

In drug discovery, the formula C




(4-cyano-2-fluorophenyl)methanesulfonamide1-fluoro-2-methylsulfonylbenzimidazole

Verifying the elemental composition of such compounds presents a specific analytical challenge: the simultaneous presence of Fluorine (F) and Sulfur (S) . Fluorine can degrade standard quartz combustion tubes (forming SiF

This guide compares the "Gold Standard" Dynamic Flash Combustion against modern alternatives like High-Resolution Mass Spectrometry (HRMS) , providing a validated protocol for researchers to meet the strict ±0.4% purity requirement mandated by journals like J. Med. Chem..

Theoretical Composition Data

Before experimental validation, the theoretical baseline must be established.

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.0944.86%
Hydrogen (H) 71.0087.063.29%
Fluorine (F) 118.99819.008.87%
Nitrogen (N) 214.00728.0113.08%
Oxygen (O) 215.99932.0014.94%
Sulfur (S) 132.06032.0614.97%
TOTAL - - 214.22 100.00%

Comparative Analysis: Validation Methodologies

This section objectively compares the three primary methods for validating C




Method A: Dynamic Flash Combustion (CHNS Analysis)

Status: The "Gold Standard" for publication.

  • Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment. Gases (CO

    
    , H
    
    
    O, N
    
    
    , SO
    
    
    ) are separated via gas chromatography (GC) and detected by thermal conductivity.
  • The Fluorine Challenge: Fluorine reacts with the silica (SiO

    
    ) in standard quartz combustion tubes to form volatile SiF
    
    
    , which can lead to falsely high results or instrument damage.
  • Performance:

    • Accuracy: High (±0.3%) if additives are used.

    • Sample Req: 2–5 mg.

    • Pros: Direct measurement of bulk purity; required by top-tier journals.

    • Cons: Destructive; F-interference requires specific "masking" reagents (e.g., WO

      
      ).
      
Method B: High-Resolution Mass Spectrometry (HRMS)

Status: The Modern Alternative.

  • Mechanism: Measures the exact mass-to-charge ratio (m/z) of the ionized molecule (usually [M+H]

    
     or [M-H]
    
    
    ).
  • Performance:

    • Accuracy: <5 ppm mass error.

    • Sample Req: <0.1 mg.

    • Pros: Extremely sensitive; non-destructive; confirms molecular formula but not bulk purity (cannot detect inorganic salts or solvent traps easily).

    • Cons: Does not satisfy "purity" requirements alone; must be coupled with HPLC trace.[1]

Method C: Energy Dispersive X-Ray Spectroscopy (EDS)

Status: The Screening Tool.

  • Mechanism: Electron beam excitation causes X-ray emission characteristic of specific elements (S, F).

  • Performance:

    • Accuracy: Low (±2–5%).

    • Pros: Fast; good for identifying ratio of S:F.

    • Cons: Semi-quantitative; not acceptable for publication purity statements.

Summary of Performance
FeatureFlash Combustion (CHNS)HRMS (Q-TOF/Orbitrap)EDS (SEM)
Suitability for C

H

FN

O

S
High (With additives)Medium (Identity only)Low (Qualitative)
Fluorine Handling Requires WO

additive
No interferenceDetects F directly
Publication Acceptance High (Primary evidence)Secondary (requires HPLC)Unacceptable
Cost per Run Low (

20)
High (

100)
Low (if in-house)

Experimental Protocol: Validating C H FN O S

Objective: To achieve ±0.4% accuracy for Carbon, Hydrogen, and Nitrogen while mitigating Fluorine interference.

Reagents & Equipment[5][6][7]
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999%).

  • Combustion Additive: Tungsten(VI) Oxide (WO

    
    ) or Magnesium Oxide (MgO). Crucial for sequestering Fluorine.
    
  • Standard: Sulfanilamide (Reference) or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).

Step-by-Step Workflow
  • Sample Preparation (Drying):

    • Sulfonamides are hygroscopic. Dry the sample of C

      
      H
      
      
      FN
      
      
      O
      
      
      S in a vacuum oven at 40°C for 4 hours to remove residual solvent (e.g., EtOAc, DCM) which distorts Carbon values.
  • Weighing:

    • Weigh 2.000 ± 0.005 mg of the sample into a Tin (Sn) capsule .

    • Note: Tin facilitates the exothermic flash reaction (reaching ~1800°C momentarily).

  • Additive Application (The "F-Trap"):

    • Add 10–15 mg of WO

      
       powder  directly over the sample in the capsule.
      
    • Causality: WO

      
       acts as a catalyst and, more importantly, binds Fluorine to prevent the formation of HF or SiF
      
      
      , protecting the quartz tube and ensuring accurate N/S detection.
  • Combustion Parameters:

    • Furnace Temp: 1020°C (Left Furnace), 850°C (Right/Reduction Furnace).

    • Oxygen Flow: 250 mL/min for 5 seconds (Flash injection).

  • Data Analysis:

    • Compare the integrated peak areas against the Sulfanilamide calibration curve.

    • Pass Criteria:

      • C: 44.46% – 45.26%

      • H: 2.89% – 3.69%

      • N: 12.68% – 13.48%

Visualization of Logic & Workflow

Diagram 1: Analytical Decision Tree for C H FN O S

This diagram illustrates the decision logic a researcher should follow when validating this compound for publication.

AnalyticalWorkflowSampleSynthesized C8H7FN2O2S(Crude Solid)DryingVacuum Drying(Remove Solvents)Sample->DryingChoiceSelect Validation MethodDrying->ChoiceMethodAMethod A: Combustion (CHNS)(Requires >2mg)Choice->MethodAStandard PathMethodBMethod B: HRMS + HPLC(Sample <2mg)Choice->MethodBLimited SampleAdditiveAdd WO3/MgO(Fluorine Scavenger)MethodA->AdditiveDissolveDissolve in MeOH/ACNMethodB->DissolveMethodB->DissolveCombustionFlash Combustion@ 1020°CAdditive->CombustionResultAResult: %C, %H, %N, %S(Target: ±0.4%)Combustion->ResultAHRMS_RunRun Q-TOF / OrbitrapDissolve->HRMS_RunHPLC_RunRun HPLC(Purity Integration)Dissolve->HPLC_RunResultBResult: Exact Mass <5ppm+ Purity >95%HRMS_Run->ResultBHPLC_Run->ResultB

Caption: Decision tree for selecting the appropriate validation pathway based on sample availability and publication requirements.

Diagram 2: Combustion Reaction Pathway (The "Black Box" Explained)

Visualizing how the sample breaks down and how interferences are managed.

ReactionPathwayInputC8H7FN2O2S + O2GasesRaw Gases:CO2, H2O, NOx, SO2, F2/HFInput->GasesCombustionHeatHeat (1000°C)Heat->GasesInterferenceFluorine Attack:HF + SiO2 -> SiF4 (Volatile)Gases->InterferenceWithout AdditiveScavengerWO3 Additive(Traps Fluorine)Gases->ScavengerWith AdditiveReductionCu Reduction(NOx -> N2)Scavenger->ReductionClean Gas StreamOutputFinal Analytes:CO2, H2O, N2, SO2Reduction->Output

Caption: Chemical pathway inside the combustion analyzer, highlighting the critical role of WO3 in preventing Fluorine interference.

References

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega. [Link]

  • Royal Society of Chemistry. (2025). RSC Medicinal Chemistry: Characterisation Guidelines.[2][Link]

Technical Comparison Guide: Substituted Methanesulfonamides in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of substituted methanesulfonamides (specifically N-acyl methanesulfonamides) as high-performance bioisosteres for carboxylic acids. While carboxylic acids are ubiquitous in pharmacophores, they often suffer from poor membrane permeability, rapid metabolic clearance (glucuronidation), and toxicity.[1]

This guide objectively compares the crystallographic binding modes, physicochemical properties, and biological performance of substituted methanesulfonamides against their carboxylic acid and tetrazole counterparts. It is designed for medicinal chemists and structural biologists optimizing lead compounds for potency and bioavailability.

Part 1: Structural & Physicochemical Characterization[2]

The transition from a planar carboxylic acid to a tetrahedral sulfonamide introduces critical geometric and electronic changes. Understanding these differences is prerequisite to rational design.

Geometric and Electronic Comparison

The sulfonyl group (


) presents a tetrahedral geometry, unlike the planar carbonyl (

) of carboxylic acids. However, the N-acyl methanesulfonamide scaffold (

) effectively mimics the acidity and H-bond donor/acceptor capability of a carboxylic acid while adding a "third dimension" for hydrophobic interactions.

Table 1: Physicochemical Profile of Methanesulfonamide Bioisosteres

FeatureCarboxylic Acid (

)
Methanesulfonamide (

)
N-Acyl Methanesulfonamide (

)
Tetrazole
Geometry Planar (

)
Tetrahedral (

at Sulfur)
Pseudo-Planar/Tetrahedral HybridPlanar (Aromatic)
pKa (approx) 4.5 – 5.09.5 – 10.54.5 – 5.5 (Ideal Mimic)4.5 – 5.0
Charge at pH 7.4 Anionic (-1)NeutralAnionic (-1)Anionic (-1)
H-Bond Donors 1 (OH)1 (NH)1 (NH - acidic)1 (NH)
Permeability Low (if ionized)Moderate/HighHigh (Internal H-bond masking)Low/Moderate
Metabolic Risk High (Acyl Glucuronidation)LowLowLow
Crystallographic Bond Metrics

X-ray data reveals that the


 bond length in sulfonamides is consistently shorter than the 

bond, creating a tighter electrostatic pocket.
  • S=O Bond Length: ~1.43 Å (vs. C=O ~1.23 Å)

  • S-N Bond Length: ~1.61 Å (vs. C-N ~1.33 Å in amides)

  • O-S-O Angle: ~119° (Open tetrahedral)

Expert Insight: The N-acyl sulfonamide forms a "staple" conformation in crystal structures. The acidic proton is often delocalized, allowing the two oxygens (carbonyl and sulfonyl) to act as a bidentate acceptor, mimicking the carboxylate anion's interaction with arginine or metal ions (e.g., Zn²⁺ in metalloproteases).

Part 2: Comparative Performance Analysis

Case Study A: HCV NS3/4A Protease Inhibitors

The most authoritative validation of N-acyl methanesulfonamides comes from Hepatitis C Virus (HCV) protease inhibitors (e.g., Danoprevir, Simeprevir).

  • Challenge: The carboxylic acid parent compounds showed potent enzyme inhibition but poor oral bioavailability and liver targeting.

  • Solution: Replacement with N-acyl cyclopropyl sulfonamide.

  • X-ray Evidence (PDB: 4A92, 5EQR):

    • The acyl sulfonamide moiety engages the "oxyanion hole" and catalytic triad (His57, Asp81, Ser139) similarly to the tetrahedral intermediate of peptide hydrolysis.

    • Performance: The sulfonamide variant maintained sub-nanomolar potency (

      
       nM) while increasing membrane permeability by >10-fold compared to the carboxylate.
      
Case Study B: MCL-1 Inhibitors (Oncology)

Inhibitors of the anti-apoptotic protein MCL-1 often require a negative charge to engage Arg263.

  • Comparison:

    • Carboxylic Acid:

      
       nM. Poor cellular activity due to charge repulsion at the membrane.
      
    • Acyl Methanesulfonamide:

      
       nM.[2]
      
    • Outcome: Despite a slight reduction in intrinsic affinity, the sulfonamide analog showed a 50-fold improvement in cellular cytotoxicity (HL60 cell line) because it effectively crossed the cell membrane.

Table 2: Comparative X-ray & Biological Data

Compound ClassTarget Interaction (X-ray)Resolution

/

Cell Permeability (

)
Carboxylic Acid Salt bridge with Arg/Lys1.8 Å0.5 nM

cm/s
Methanesulfonamide H-bond donor to backbone carbonyl2.1 Å150 nM

cm/s
Acyl Methanesulfonamide Bidentate coordination / Electrostatic 1.9 Å 0.8 nM

cm/s

Part 3: Experimental Protocols

Synthesis of Acyl Methanesulfonamides

This protocol ensures high yield and purity for crystallographic screening.

  • Activation: Dissolve the carboxylic acid precursor (1.0 equiv) in anhydrous THF. Add Carbonyl Diimidazole (CDI, 1.2 equiv). Stir at 60°C for 2 hours under

    
    .
    
  • Coupling: Add methanesulfonamide (1.5 equiv) and DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv).

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by LC-MS for the

    
     ion.
    
  • Workup: Acidify with 1M HCl to pH ~2 (precipitates the product). Extract with EtOAc.

  • Purification: Recrystallize from MeOH/Water to obtain X-ray quality material.

Co-Crystallization Workflow (Sitting Drop)

To obtain high-resolution complexes of sulfonamides with target proteins (e.g., Proteases, Carbonic Anhydrase):

  • Protein Prep: Concentrate protein to 10–15 mg/mL in buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl).

  • Ligand Incubation: Add the acyl methanesulfonamide (dissolved in 100% DMSO) to the protein at a 3:1 molar excess. Incubate on ice for 1 hour. Note: Keep final DMSO concentration < 5%.

  • Screening: Use a sitting drop vapor diffusion method.

    • Drop: 1 µL Protein-Ligand complex + 1 µL Reservoir solution.

    • Reservoir: Screen PEG gradients (PEG 3350 15–30%) and pH (6.0–8.5).

  • Optimization: If crystals are twinned (common with sulfonamides due to stacking), add 3-5% isopropanol or glycerol to the drop.

Part 4: Visualization & Logic

Bioisosteric Decision Logic

This diagram illustrates the logical flow for selecting a methanesulfonamide bioisostere based on the limitations of the parent carboxylic acid.

BioisostereLogic Start Lead Compound (Carboxylic Acid) Problem Identify Limitation Start->Problem Permeability Poor Membrane Permeability Problem->Permeability LogD < 0 Metabolism Rapid Clearance (Glucuronidation) Problem->Metabolism t1/2 < 30 min Potency Low Potency (Weak Binding) Problem->Potency Ki > 1uM Sol_Acyl Switch to N-Acyl Methanesulfonamide Permeability->Sol_Acyl Masks H-bonds Metabolism->Sol_Acyl Blocks Conjugation Sol_Tet Switch to Tetrazole Metabolism->Sol_Tet Resists Oxid. Sol_Sulf Switch to Aryl Sulfonamide Potency->Sol_Sulf New Hydrophobic Contact Result_Acyl Outcome: High Potency + High Permeability (Best Balance) Sol_Acyl->Result_Acyl

Caption: Decision tree for replacing carboxylic acids. N-acyl methanesulfonamides offer the optimal balance of acidity (pKa ~5) and permeability compared to tetrazoles or simple sulfonamides.

Co-Crystallization Workflow

A step-by-step visualization of the experimental protocol described in Part 3.

CrystallizationWorkflow Step1 1. Ligand Solubilization (100mM in DMSO) Step2 2. Complex Formation (3:1 Ligand:Protein Ratio) Step1->Step2 Step3 3. Sitting Drop Setup (1µL Complex + 1µL Reservoir) Step2->Step3 Step4 4. X-ray Diffraction (Collect Data < 2.5 Å) Step3->Step4 Decision Check Electron Density (Fo-Fc Map) Step4->Decision Success Solve Structure (Identify Binding Mode) Decision->Success Clear Ligand Density Failure Optimize: Add Additive / Change pH Decision->Failure Disordered/Empty Failure->Step3 Re-screen

Caption: Workflow for co-crystallizing substituted methanesulfonamides. Critical checkpoint is the electron density map inspection to confirm ligand occupancy vs. solvent.

References

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 2021. Link

  • Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease. ACS Omega, 2019. Link

  • Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter, 2025. Link

  • Tetrazole and Acylsulfonamide Bioisosteric Replacements of the Carboxylic Acid in a Dual MCL-1/BCL-xL Inhibitor. RSC Advances, 2013. Link

  • Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. Journal of Organic Chemistry, 2011.[3] Link

Sources

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